tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPWUVURFSJYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677262 | |
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879687-92-0 | |
| Record name | tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific research data on this molecule, this guide combines known properties with plausible synthetic routes and potential biological significance based on structurally related compounds.
Core Compound Properties
This compound is a bicyclic compound featuring a hexahydroisoindole core, a ketone functional group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group provides stability and is a common feature in synthetic intermediates, allowing for controlled chemical modifications.
| Property | Value | Source |
| CAS Number | 879687-92-0 | [1][2][3] |
| Molecular Formula | C13H21NO3 | [1][2][3] |
| Molecular Weight | 239.31 g/mol | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 | N/A |
| Physical Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | N/A |
Synthetic Methodologies
Hypothetical Synthetic Protocol via Robinson Annulation
The Robinson annulation is a powerful method for the formation of six-membered rings in a fused bicyclic system.[4] It involves a Michael addition followed by an intramolecular aldol condensation.
Reaction Scheme:
A plausible retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable N-Boc-protected pyrrolidine derivative and an α,β-unsaturated ketone.
Experimental Protocol:
-
Step 1: Michael Addition. To a solution of N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, is added a catalytic amount of a base (e.g., sodium ethoxide). Methyl vinyl ketone (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,5-dicarbonyl intermediate.
-
Step 2: Intramolecular Aldol Condensation and Dehydration. The crude 1,5-dicarbonyl intermediate is dissolved in a suitable solvent like ethanol, and a base (e.g., sodium ethoxide) is added. The mixture is heated to reflux for 4-8 hours to facilitate the intramolecular aldol condensation and subsequent dehydration. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1M HCl). The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Hypothetical Robinson Annulation Workflow.
Hypothetical Synthetic Protocol via Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which can then be further manipulated to yield a cyclic ketone.
Reaction Scheme:
This approach would involve a suitably substituted N-Boc-pyrrolidine with two ester functionalities at appropriate positions.
Experimental Protocol:
-
Step 1: Synthesis of the Diester Precursor. A suitable N-Boc-pyrrolidine derivative with appended ester side chains is synthesized through standard alkylation or acylation reactions.
-
Step 2: Dieckmann Condensation. The diester precursor (1.0 eq) is dissolved in an anhydrous solvent such as toluene. A strong base, typically sodium hydride (1.1 eq), is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or heated to facilitate the intramolecular cyclization. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with a protic solvent (e.g., methanol) followed by acidification with a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Step 3: Hydrolysis and Decarboxylation. The resulting β-keto ester is then subjected to hydrolysis (e.g., using aqueous acid or base) followed by decarboxylation upon heating to yield the final ketone product, this compound. The crude product is purified by column chromatography.
Caption: Hypothetical Dieckmann Condensation Workflow.
Potential Biological Significance and Applications in Drug Development
While no specific biological activity has been reported for this compound, the isoindole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.
Derivatives of isoindoline-1,3-dione have been investigated for a range of therapeutic applications, including as anti-inflammatory and antibacterial agents. The core structure of the target molecule is also related to that of certain natural products with interesting biological profiles.
The presence of the ketone functionality at the 4-position offers a handle for further chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could be screened for various biological activities. For instance, the ketone could be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce diverse substituents.
The N-Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then be functionalized to explore structure-activity relationships.
Caption: Logical Workflow for Drug Discovery.
Conclusion
This compound is a chemical entity with potential as a building block in medicinal chemistry. Although specific data on its synthesis and biological activity are currently limited in the public domain, its structural features suggest that it can be synthesized through established chemical transformations. The isoindole core is a known pharmacophore, indicating that derivatives of this compound could exhibit interesting biological properties. Further research is warranted to explore the synthesis, characterization, and biological evaluation of this and related compounds to unlock their full potential in drug discovery and development. Researchers interested in this molecule are encouraged to utilize the hypothetical synthetic pathways described as a starting point for their investigations.
References
An In-depth Technical Guide on tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is limited. This guide provides a comprehensive overview based on available supplier information and extrapolates potential properties, synthetic routes, and biological significance from analogous compounds. The experimental protocols and data presented herein are illustrative and should be adapted and verified experimentally.
Core Compound Properties
This compound is a bicyclic organic compound featuring a hexahydroisoindole core. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable intermediate for further chemical modifications, particularly in the synthesis of more complex molecules for pharmaceutical and research applications.
| Property | Value | Source |
| CAS Number | 879687-92-0 | Commercial Suppliers |
| Molecular Formula | C₁₃H₂₁NO₃ | Commercial Suppliers |
| Molecular Weight | 239.31 g/mol | Commercial Suppliers |
| Purity | Typically >95% | Commercial Suppliers |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | Inferred |
Hypothetical Synthesis and Experimental Protocols
The synthesis of the hexahydroisoindole scaffold can be achieved through several established synthetic strategies. A plausible approach involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.
Proposed Synthetic Pathway
A hypothetical synthesis could involve a [4+2] cycloaddition between a suitable diene and a dienophile, followed by reduction and protection steps.
Caption: Hypothetical synthetic workflow for the target compound.
Illustrative Experimental Protocol: Diels-Alder Reaction and Subsequent Transformations
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide
-
In a pressure vessel, combine maleimide (1.0 eq) and 1,3-butadiene (1.2 eq) in toluene.
-
Seal the vessel and heat to 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired dicarboximide.
Step 2: Synthesis of cis-Hexahydroisoindole-1,3-dione
-
Dissolve the dicarboximide (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the saturated dione.
Step 3: Synthesis of cis-Hexahydro-1H-isoindol-4-one
-
This step is a partial reduction and can be challenging. A potential method involves a selective reducing agent.
-
Suspend the dione (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to -78 °C.
-
Add a solution of a selective reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.1 eq), dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
Dissolve the amino-ketone (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound itself, the hexahydroisoindole scaffold is present in a variety of biologically active molecules. Derivatives have shown potential as inhibitors of various enzymes and as modulators of receptor activity.
Hypothetical Role in a Signaling Pathway
Based on the activities of structurally related compounds, a derivative of the title compound could potentially act as an inhibitor in a kinase signaling pathway, which are often implicated in cell proliferation and survival.
Caption: Hypothetical inhibition of a kinase cascade by an isoindole derivative.
Applications in Drug Discovery and Development
The title compound serves as a valuable building block in medicinal chemistry. The Boc-protected amine allows for facile deprotection under acidic conditions, revealing a secondary amine that can be further functionalized. The ketone moiety provides a handle for various chemical transformations, including:
-
Reductive amination: To introduce diverse substituents and build molecular complexity.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Aldol condensation: To construct larger ring systems.
This versatility makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns targeting a range of diseases.
Conclusion
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate CAS number 879687-92-0
CAS Number: 879687-92-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a putative synthetic pathway, and explores its applications as a key intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Chemical and Physical Properties
This compound is a bicyclic compound featuring a hexahydroisoindole core structure with a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a rigid scaffold and a key functional group makes it a valuable intermediate for further chemical modifications.
Table 1: Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 879687-92-0 | [1][2][3] |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted) | General knowledge |
| Storage | Store in a cool, dry place away from incompatible materials. | General knowledge |
Synthesis and Experimental Protocols
Putative Synthetic Pathway
A potential synthetic route could start from a suitable diene and a dienophile to form the bicyclic ring system, followed by functional group manipulations.
Caption: Putative synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
Step 1: Diels-Alder Cycloaddition
A suitable diene, such as 1,3-cyclohexadiene, would react with a dienophile like maleimide in a [4+2] cycloaddition reaction to form the hexahydroisoindole core. This reaction is typically carried out at elevated temperatures in a suitable solvent like toluene.
Step 2: N-Boc Protection
The secondary amine of the hexahydroisoindole intermediate would be protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.
Step 3: Oxidation
The introduction of the ketone at the 4-position would require a selective oxidation of a precursor, likely a 4-hydroxy derivative. The synthesis of the corresponding 4-hydroxy-hexahydroisoindole precursor would be necessary. Subsequent oxidation of the secondary alcohol to a ketone could be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including reagents, solvents, temperatures, and reaction times, would require experimental optimization.
Spectroscopic Data (Predicted)
While specific spectral data for this compound is not publicly available, the expected NMR and IR signatures can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the protons of the hexahydroisoindole ring system, typically in the range of 1.5-4.0 ppm. A singlet at ~1.4 ppm for the nine protons of the tert-butyl group. |
| ¹³C NMR | A signal for the carbonyl carbon of the ketone around 200-210 ppm. A signal for the carbonyl carbon of the Boc group around 155 ppm. A signal for the quaternary carbon of the tert-butyl group around 80 ppm, and a signal for the methyl carbons of the tert-butyl group around 28 ppm. Signals for the carbons of the hexahydroisoindole core. |
| IR | A strong absorption band for the ketone C=O stretch around 1710 cm⁻¹. A strong absorption band for the carbamate C=O stretch around 1690 cm⁻¹. C-H stretching and bending vibrations. |
Applications in Drug Discovery and Development
The hexahydroisoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a wide range of biological activities.
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone functionality allows for a variety of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and the Boc-protecting group allows for subsequent deprotection and further functionalization at the nitrogen atom.
Potential Therapeutic Areas
While direct biological activity of this specific compound has not been reported, its structural similarity to known bioactive molecules suggests its potential as an intermediate for the synthesis of compounds targeting:
-
Central Nervous System (CNS) Disorders: The hexahydroisoindole core is present in molecules designed as modulators of neurotransmitter receptors, such as GABA receptors. These are important targets for treating anxiety, epilepsy, and other neurological conditions.
-
Oncology: Certain complex alkaloids containing the isoindole moiety have demonstrated anticancer properties.
-
Infectious Diseases: The scaffold can be elaborated to create novel antibacterial or antiviral agents.
Logical Workflow in Drug Discovery
The use of this compound in a drug discovery workflow would typically follow a path of chemical elaboration and biological screening.
Caption: A typical drug discovery workflow utilizing the title compound.
Conclusion
This compound is a valuable chemical intermediate with considerable potential in the field of drug discovery and development. Its rigid bicyclic structure, combined with a strategically placed ketone and a versatile protecting group, makes it an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific compound is sparse in the public domain, its utility can be inferred from the broad biological activities associated with the hexahydroisoindole scaffold. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in developing novel therapeutics.
References
An In-depth Technical Guide on the Characterization of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the characterization of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester, a key intermediate in the synthesis of various biologically active molecules. This document details the physicochemical properties, spectroscopic data, and experimental protocols relevant to its synthesis and analysis.
Core Compound Information
Chemical Structure:
Caption: Chemical structure of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| CAS Number | 543910-82-3 | [3] |
| Appearance | Not specified (likely a solid) | |
| Stereochemistry | Available as cis isomer | [3][4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data from experimental findings is not publicly available in the search results, a typical ¹H NMR spectrum would exhibit signals corresponding to the protons of the octahydro-isoindole core and the tert-butyl group. The protons adjacent to the nitrogen and the carbonyl group would show characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon, the carbons of the tert-butyl group, and the carbons of the bicyclic ring system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups. A strong absorption band is anticipated around 1700-1750 cm⁻¹ corresponding to the ketone (C=O) stretching vibration, and another strong band around 1680-1700 cm⁻¹ for the carbamate (N-C=O) stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 239.31. Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments of the isoindole core.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of the target compound.
Synthesis
A common synthetic route to 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester involves the protection of the nitrogen atom of a suitable isoindole precursor with a tert-butoxycarbonyl (Boc) group, followed by oxidation or other functional group manipulations to introduce the keto group at the 4-position. The tert-butyl group is a vital protecting group in organic chemistry due to its stability against nucleophiles and reducing agents, and its easy removal under acidic conditions.[6]
General Procedure:
-
Boc Protection: The starting octahydroisoindole derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature.
-
Oxidation: The resulting N-Boc protected intermediate is then oxidized to introduce the ketone functionality. The choice of oxidizing agent and reaction conditions depends on the specific precursor used.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester.
References
- 1. Buy 2-Boc-5-oxo-octahydro-isoindole | 203661-68-1 [smolecule.com]
- 2. Tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate - CAS:1332584-12-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. CIs-4-Oxo-Octahydro-Isoindole-2-Carboxylic Acid Tert-Butyl Ester | CAS:543910-82-3 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 4. Cis-4-Oxo-Octahydro-Isoindole-2-Carboxylic Acid Tert-Butyl… [cymitquimica.com]
- 5. danabiosci.com [danabiosci.com]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
In-Depth Technical Guide: N-Boc-4-oxooctahydro-2H-isoindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for N-Boc-4-oxooctahydro-2H-isoindole, also known as tert-butyl 4-oxooctahydro-2H-isoindole-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines established synthetic methodologies for analogous structures with predictive spectral analysis based on known chemical principles.
Introduction
N-Boc-4-oxooctahydro-2H-isoindole is a bicyclic organic molecule featuring a saturated isoindole core, a ketone functional group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is of interest to medicinal chemists and drug development professionals as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. The octahydroisoindole framework is a key structural motif in a variety of biologically active compounds. The presence of the ketone and the Boc-protected amine allows for diverse chemical modifications, making it a versatile building block.
Predicted Spectral Data
The following tables summarize the predicted spectral data for N-Boc-4-oxooctahydro-2H-isoindole. These predictions are based on the analysis of structurally similar compounds and general principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 3.5 - 3.7 | m | 2H | N-CH₂ (H-1, H-3) | Diastereotopic protons adjacent to the nitrogen of the Boc-protected amine. |
| ~ 3.2 - 3.4 | m | 2H | N-CH₂ (H-1, H-3) | |
| ~ 2.8 - 3.0 | m | 1H | CH (H-3a or H-7a) | Bridgehead proton adjacent to the ketone. |
| ~ 2.5 - 2.7 | m | 2H | CH₂ (H-5) | Protons alpha to the carbonyl group. |
| ~ 2.2 - 2.4 | m | 1H | CH (H-3a or H-7a) | Other bridgehead proton. |
| ~ 1.8 - 2.1 | m | 4H | CH₂ (H-6, H-7) | Methylene protons of the cyclohexane ring. |
| 1.48 | s | 9H | C(CH₃)₃ | Characteristic singlet for the tert-butyl protons of the Boc group. |
Chemical shifts are approximate and can be influenced by the specific conformation and solvent.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 209 - 212 | C=O (C-4) | Typical range for a cyclic ketone. |
| ~ 154 - 156 | N-C=O (Boc) | Carbonyl of the tert-butoxycarbonyl group. |
| ~ 79 - 81 | C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~ 48 - 52 | N-C H₂ (C-1, C-3) | Carbons adjacent to the nitrogen. |
| ~ 40 - 45 | C H (C-3a or C-7a) | Bridgehead carbon. |
| ~ 38 - 42 | C H₂ (C-5) | Carbon alpha to the ketone. |
| ~ 35 - 40 | C H (C-3a or C-7a) | Other bridgehead carbon. |
| ~ 28.4 | C(C H₃)₃ (Boc) | Methyl carbons of the Boc group. |
| ~ 25 - 30 | C H₂ (C-6, C-7) | Methylene carbons of the cyclohexane ring. |
Table 3: Predicted Infrared (IR) Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2975, 2870 | Medium-Strong | C-H stretching (alkane) |
| ~ 1715 | Strong | C=O stretching (ketone) |
| ~ 1685 | Strong | C=O stretching (Boc carbamate) |
| ~ 1450 | Medium | C-H bending (methylene) |
| ~ 1365 | Medium-Strong | C-H bending (tert-butyl) |
| ~ 1160 | Strong | C-O stretching (Boc carbamate) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 240.1596 | [M+H]⁺ |
| 262.1416 | [M+Na]⁺ |
| 184.1126 | [M - C₄H₈ + H]⁺ |
| 140.0970 | [M - Boc + H]⁺ |
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to N-Boc-4-oxooctahydro-2H-isoindole involves the Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic core, followed by functional group manipulations. A potential route starts from 1,3-cyclohexadiene and maleic anhydride.
Caption: Proposed synthesis of N-Boc-4-oxooctahydro-2H-isoindole.
Experimental Protocol:
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride In a round-bottom flask, 1,3-cyclohexadiene and maleic anhydride are dissolved in toluene. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, which can be purified by recrystallization.
Step 2: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide The anhydride from the previous step is treated with aqueous ammonia and heated to evaporate the water, then further heated to a high temperature (e.g., 150-160 °C) to effect cyclization to the imide.
Step 3: Synthesis of cis-Octahydro-2H-isoindole-1,3-dione The imide is dissolved in ethanol and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until completion. The catalyst is filtered off, and the solvent is evaporated.
Step 4: Synthesis of cis-Octahydro-2H-isoindole The resulting dione is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is quenched carefully with water and aqueous sodium hydroxide. The product is then extracted with an organic solvent.
Step 5: Synthesis of N-Boc-cis-octahydro-2H-isoindole The crude amine is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N). The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.
Step 6: Synthesis of N-Boc-4-hydroxy-cis-octahydro-2H-isoindole The N-Boc protected isoindole is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (n-BuLi) is added dropwise to deprotonate a carbon alpha to the nitrogen. Dry oxygen is then bubbled through the solution. The reaction is quenched with a reducing agent (e.g., sodium sulfite).
Step 7: Synthesis of N-Boc-4-oxooctahydro-2H-isoindole The alcohol is dissolved in DCM and oxidized to the ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions (oxalyl chloride, DMSO, Et₃N). The crude product is purified by column chromatography to yield the final product.
Logical Workflow for Characterization
Caption: Workflow for the characterization of the target compound.
This guide provides a foundational understanding of N-Boc-4-oxooctahydro-2H-isoindole for researchers in drug discovery and organic synthesis. The predicted data and proposed synthetic route offer a starting point for the practical synthesis and characterization of this and related molecules.
In-depth Technical Guide: Molecular Weight of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This guide provides a detailed breakdown of the molecular weight of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a crucial parameter for researchers and professionals in drug development and chemical synthesis.
Molecular Composition and Weight
The molecular formula for this compound is C₁₃H₂₁NO₃.[1][2][3][4] The molecular weight is a sum of the atomic weights of its constituent atoms.
The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective standard atomic weights. The standard atomic weights used are:
The molecular weight is calculated as follows:
(13 × 12.011) + (21 × 1.008) + (1 × 14.007) + (3 × 15.999) = 239.31 g/mol
This calculated value is consistent with the molecular weight found in chemical databases.[2][3][4][16]
For clarity and easy comparison, the quantitative data is summarized in the table below.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 21 | 1.008 | 21.168 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 239.315 |
Note on In-depth Guide and Experimental Protocols: The user request for an in-depth technical guide, experimental protocols, and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. This value is a fundamental, calculated property of the molecule based on its atomic composition. Experimental determination of molecular weight would involve techniques like mass spectrometry, for which a generalized protocol would not be as valuable as the specific methods section of a relevant research article. Signaling pathways are related to the biological activity of a compound and are not relevant to its molecular weight.
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the straightforward logical relationship for calculating the molecular weight of the compound.
Caption: Logical workflow for molecular weight calculation.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound [allbiopharm.com]
- 4. This compound [acrospharma.co.kr]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. Oxygen, atomic [webbook.nist.gov]
- 16. This compound [allbiopharm.com]
An In-depth Technical Guide on the Solubility of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes information on its physicochemical properties, extrapolates solubility characteristics based on related compounds, and provides a general experimental framework for its determination.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior in different solvent systems.
| Property | Value | Source |
| CAS Number | 879687-92-0 | [1] |
| Molecular Formula | C13H21NO3 | [1] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| Purity | Typically ≥95% - 98% | [1][2] |
| Physical Form | Solid or liquid | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature; Sealed in dry, 2-8°C | [1][3] |
Solubility Profile
Generally, Boc-protected amines exhibit poor solubility in aqueous solutions and are more soluble in organic solvents. For instance, a related compound, tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate, is described as being moderately soluble in polar aprotic solvents such as dimethylformamide (DMF)[4]. Another Boc-protected compound, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), is very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone; soluble in methanol, 2-propanol, and tert-butanol; and insoluble in petroleum ether and water[5].
Based on these observations, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate, while it is likely to be poorly soluble in non-polar solvents such as hexanes and largely insoluble in water.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This method, known as the shake-flask method, is a standard approach for assessing solubility.
Objective: To determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, acetone, dimethylformamide, hexanes)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The shaking ensures thorough mixing of the solute and solvent.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method (or another appropriate technique) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility characteristics of this compound based on available data and established chemical principles. For drug development and research applications, it is imperative to perform experimental solubility studies to obtain precise quantitative data in relevant solvent systems and physiological media.
References
An In-depth Technical Guide on the Safety and Handling of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS No. 879687-92-0) is publicly available. The following information is compiled from data on structurally similar compounds and general principles of laboratory safety. This guide is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments before use.
Introduction
This compound is a heterocyclic compound incorporating a bicyclic isoindole core. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The hexahydroisoindole scaffold is a key structural motif in a variety of natural products and synthetic compounds with diverse pharmacological activities. This guide provides a comprehensive overview of the safety, handling, and general experimental procedures related to this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 879687-92-0 | [1] |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[2] Inert atmosphere, Room Temperature.[1] | General knowledge |
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally related compounds, this compound should be handled as a potentially hazardous substance. The following tables summarize the likely hazards and precautionary measures.
3.1. GHS Hazard Classification (Presumed)
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
3.2. GHS Label Elements (Presumed)
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
3.3. Precautionary Statements (Presumed)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[4] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize exposure to dust and vapors.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Ensure proper glove removal technique to avoid skin contact.[4]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some sources suggest storage under an inert atmosphere.[1] For a similar compound, storage in a tightly sealed amber glass bottle at temperatures below 25°C is recommended due to light sensitivity.[5]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5]
Fire and Explosion Hazard
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.
Experimental Protocols
7.1. Proposed Synthesis Workflow
The synthesis of substituted isoindoles can be achieved through various routes, including the cyclization of appropriate precursors. A general workflow for a potential synthesis is outlined below.
Caption: Proposed General Synthesis Workflow.
7.2. General Protocol for N-Boc Protection of a Secondary Amine
This protocol is a general procedure for the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O).[7]
-
Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
7.3. General Protocol for Purification (Flash Column Chromatography)
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
7.4. Analytical Methods
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of the Boc group is typically indicated by a characteristic singlet at around 1.4-1.5 ppm in the ¹H NMR spectrum.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Logical Workflow for Safe Handling and Experimentation
The following diagram illustrates a logical workflow for safely handling and using this compound in a research setting.
Caption: Safe Handling and Experimental Workflow.
Biological Activity and Signaling Pathways
There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the isoindole scaffold is present in numerous biologically active compounds, and this molecule is likely used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, related isoindole derivatives have been investigated for their potential as inhibitors of enzymes like cyclooxygenase (COX).
Conclusion
This compound is a valuable synthetic intermediate. While a specific SDS is not available, data from analogous compounds suggest that it should be handled with care, assuming it to be a skin, eye, and respiratory irritant. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential. The experimental protocols provided in this guide are based on general chemical principles and should be adapted and optimized for specific experimental conditions. Further research is required to fully characterize the safety profile and biological activity of this compound.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound [acrospharma.co.kr]
- 3. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Isoindole Compounds: A Technical Guide for Researchers
An in-depth exploration of the history, synthesis, and therapeutic applications of the isoindole scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal heterocyclic compound.
Introduction
Isoindole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, has captivated chemists for over a century.[1] Despite the inherent instability of the parent compound, the isoindole nucleus is a cornerstone in the architecture of a diverse array of synthetic and naturally occurring molecules with profound implications in medicinal chemistry, materials science, and diagnostics. This technical guide provides a detailed chronicle of the discovery and history of isoindole compounds, elucidates key synthetic methodologies with detailed experimental protocols, and explores the intricate signaling pathways modulated by isoindole-containing therapeutics.
A Century of Discovery: A Historical Timeline of Isoindole Chemistry
The journey of isoindole chemistry is marked by serendipitous discoveries and systematic investigations that have unveiled the immense potential of this heterocyclic system.
-
1887: The Genesis in Phthalimide Chemistry: The story of isoindoles begins not with the parent compound, but with one of its most famous derivatives, phthalimide (an isoindole-1,3-dione). In 1887, German chemist Siegmund Gabriel developed the "Gabriel synthesis," a robust method for the synthesis of primary amines from alkyl halides using potassium phthalimide. This reaction, still a staple in organic synthesis, marked the first widely recognized synthetic application of the isoindole framework.
-
Early 20th Century: The Accidental Discovery of Phthalocyanines: The early 1900s witnessed the accidental synthesis of intensely colored compounds that were later identified as phthalocyanines, macrocyclic compounds derived from the tetramerization of isoindole units. These discoveries, often occurring as unexpected byproducts in industrial processes, hinted at the rich and complex chemistry of the isoindole core. It was the systematic work of R. P. Linstead and his collaborators in the 1930s that elucidated the structure of these pigments and established their importance as dyes.
-
1972: The Elusive Parent Isoindole is Captured: For decades, the parent 2H-isoindole remained a theoretical curiosity due to its high reactivity and instability. Its successful isolation and characterization in 1972 by R. Bonnett and S. A. North was a landmark achievement. They employed the technique of flash vacuum pyrolysis of N-methylisoindoline-N-oxide to generate the fleeting molecule, which was then trapped and characterized at low temperatures.
-
1982: Nature's Isoindole: The first naturally occurring isoindole derivative, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera sp. in 1982.[1][2] This discovery underscored the biological relevance of the isoindole scaffold and spurred further investigation into its natural product chemistry.
-
Late 20th and Early 21st Century: The Therapeutic Dawn: The therapeutic potential of isoindole derivatives came to the forefront with the development of thalidomide and its analogues, lenalidomide and pomalidomide, for the treatment of multiple myeloma.[2] These immunomodulatory drugs (IMiDs) revolutionized cancer therapy and ignited intense research into the mechanism of action of isoindole-containing compounds. More recently, the approval of apremilast, a phthalimide derivative, for the treatment of psoriasis and psoriatic arthritis has further solidified the importance of the isoindole scaffold in modern medicine.
Key Experimental Protocols
This section provides detailed methodologies for seminal and contemporary syntheses of isoindole compounds, offering reproducible protocols for researchers.
Protocol 1: The Gabriel Synthesis of Benzylamine
This classic procedure illustrates the utility of phthalimide in the synthesis of primary amines.
Reaction Scheme:
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Benzyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in ethanolic potassium hydroxide with gentle warming to form a clear solution of potassium phthalimide.
-
Alkylation: To the solution of potassium phthalimide, add benzyl chloride and reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis (Ing-Manske Procedure): After cooling the reaction mixture, add hydrazine hydrate and continue to reflux for an additional hour. A white precipitate of phthalhydrazide will form.
-
Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to ensure complete precipitation of phthalhydrazide. Filter the mixture and wash the solid with water.
-
Isolation of Benzylamine: Make the filtrate strongly alkaline with a concentrated sodium hydroxide solution. Extract the liberated benzylamine with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude benzylamine.
-
Purification: Purify the crude product by distillation to yield pure benzylamine.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Phthalimide | 147.13 | 14.7 g | 0.1 | - |
| Benzyl Chloride | 126.58 | 12.7 g | 0.1 | - |
| Benzylamine | 107.15 | - | - | 70-80 |
Protocol 2: Synthesis of Pomalidomide
This protocol outlines a common synthetic route to the immunomodulatory drug pomalidomide.
Reaction Scheme:
Materials:
-
3-Nitrophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Anhydrous sodium acetate
-
Acetonitrile
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Dimethylformamide (DMF)
Procedure:
-
Condensation: To a suspension of 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile, add anhydrous sodium acetate. Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up of the Nitro Intermediate: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Catalytic Hydrogenation: In a pressure vessel, dissolve the nitro intermediate in DMF. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reduction is complete (monitored by TLC or HPLC).
-
Isolation of Pomalidomide: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude pomalidomide can be purified by recrystallization from a suitable solvent system.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| 3-Nitrophthalic Anhydride | 193.11 | 19.3 g | 0.1 | - |
| 3-Aminopiperidine-2,6-dione HCl | 164.58 | 16.5 g | 0.1 | - |
| Pomalidomide | 273.24 | - | - | 80-90 (overall) |
Physicochemical and Spectroscopic Data of 2H-Isoindole
The parent 2H-isoindole is a highly reactive and unstable molecule. The following data has been obtained from low-temperature matrix isolation studies and theoretical calculations.
| Property | Value |
| Molecular Formula | C₈H₇N |
| Molar Mass | 117.15 g/mol [3] |
| Appearance | Unstable solid at low temperatures |
| ¹H NMR (indicative shifts) | δ ~7.0-7.5 ppm (aromatic protons), δ ~8.0-8.5 ppm (pyrrolic protons) |
| ¹³C NMR (indicative shifts) | δ ~110-130 ppm (aromatic carbons), δ ~135-145 ppm (bridgehead carbons) |
Signaling Pathways of Isoindole-Containing Therapeutics
The therapeutic efficacy of many isoindole-containing drugs stems from their ability to modulate specific cellular signaling pathways.
The "Molecular Glue" Mechanism of Immunomodulatory Isoindoles
Pomalidomide, lenalidomide, and thalidomide exert their anti-cancer effects through a novel mechanism of action. They act as "molecular glues" that bind to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[4][5][6] This binding event induces a conformational change in CRBN, leading to the recruitment of neosubstrates, primarily the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[4][5][6] This targeted ubiquitination leads to the subsequent degradation of Ikaros and Aiolos by the proteasome. The degradation of these transcription factors, which are essential for the survival and proliferation of multiple myeloma cells, results in the anti-myeloma and immunomodulatory effects of these drugs.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a key building block in medicinal chemistry. The described synthetic route is based on established chemical transformations, offering a reliable method for obtaining this versatile intermediate.
Introduction
This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. The rigid, bicyclic hexahydroisoindole core, functionalized with a ketone at the 4-position, provides a unique three-dimensional architecture for probing biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for facile and selective deprotection, enabling further synthetic modifications. This document outlines a practical and efficient protocol for the preparation of this compound, intended to support research and development in the pharmaceutical and biotechnology sectors. A patent has noted that 4-oxo-octahydro-isoindole-2-carboxylic acid tert-butyl ester can be used as a starting material for the synthesis of 4-amino octahydro-2H-isoindole-2-carboxylic acid tert-butyl ester, which is an important medical intermediate.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield (%) | Purity (by NMR) |
| 1 | 2-Allylcyclohex-4-ene-1-carboxylic acid | Cyclohex-4-ene-1,2-dicarboxylic anhydride | Allylamine | Toluene | 4 h | 90-95 | >95% |
| 2 | tert-Butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate | 2-Allylcyclohex-4-ene-1-carboxylic acid | Ozone, then Dimethyl Sulfide; Jones Reagent | Dichloromethane/Methanol; Acetone | 6 h | 75-80 (over two steps) | >95% |
| 3 | 4-Oxohexahydro-1H-isoindole | tert-Butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate | Trifluoroacetic acid | Dichloromethane | 2 h | 90-95 | >98% |
| 4 | This compound | 4-Oxohexahydro-1H-isoindole | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 12 h | 85-90 | >99% |
Experimental Protocols
A plausible synthetic route to this compound is proposed, commencing from commercially available starting materials.
Step 1: Synthesis of 2-Allylcyclohex-4-ene-1-carboxylic acid
This initial step involves the ring-opening of cyclohex-4-ene-1,2-dicarboxylic anhydride with allylamine to form the corresponding amic acid.
Materials:
-
Cyclohex-4-ene-1,2-dicarboxylic anhydride
-
Allylamine
-
Toluene
Procedure:
-
Dissolve cyclohex-4-ene-1,2-dicarboxylic anhydride (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add allylamine (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-allylcyclohex-4-ene-1-carboxylic acid, which can be used in the next step without further purification.
Step 2: Synthesis of the 4-Oxo-hexahydroisoindole Core
This two-part step involves the ozonolysis of the allyl group followed by oxidation to form the ketone, and subsequent cyclization.
Materials:
-
2-Allylcyclohex-4-ene-1-carboxylic acid
-
Ozone
-
Dimethyl sulfide (DMS)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Dichloromethane (DCM)
-
Methanol
-
Acetone
Procedure:
-
Dissolve the crude product from Step 1 in a mixture of DCM and methanol.
-
Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone, then add dimethyl sulfide (2 equivalents) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting residue in acetone and cool to 0 °C.
-
Slowly add Jones reagent to the stirred solution until an orange color persists.
-
Stir for an additional 2 hours at room temperature.
-
Quench the reaction with isopropanol and filter the mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the cyclized product, the tert-butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate.
Step 3: Deprotection to 4-Oxohexahydro-1H-isoindole
This step involves the removal of the ester protecting group to yield the free secondary amine.
Materials:
-
tert-Butyl (4-oxohexahydro-1H-isoindol-2(3H)-yl)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the product from Step 2 in DCM.
-
Add trifluoroacetic acid (5 equivalents) and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-oxohexahydro-1H-isoindole.
Step 4: N-Boc Protection
The final step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. General procedures for N-Boc protection are well-established.
Materials:
-
4-Oxohexahydro-1H-isoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-oxohexahydro-1H-isoindole (1 equivalent) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Synthesis Protocol for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a multi-step synthesis commencing with a Diels-Alder reaction, followed by functional group manipulations to yield the target compound.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process. The initial step involves the formation of a hexahydroisoindole core via a Diels-Alder cycloaddition. Subsequent oxidation introduces the keto functionality at the C-4 position, followed by the protection of the isoindole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione (Diels-Alder Adduct)
This step involves the [4+2] cycloaddition reaction of 1,3-butadiene and maleimide to form the core bicyclic structure.
Materials:
-
Maleimide
-
3-Sulfolene (as a source of 1,3-butadiene)
-
Toluene
-
Xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleimide (1.0 eq) and 3-sulfolene (1.2 eq).
-
Add toluene to the flask to create a slurry.
-
Heat the reaction mixture to reflux (approximately 110-120 °C). The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleimide.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene or hexanes.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Reactants | Maleimide, 3-Sulfolene |
| Solvent | Toluene |
| Temperature | Reflux (110-120 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of cis-Hexahydro-1H-isoindole-1,3,4-trione
This step focuses on the introduction of the ketone functional group at the C-4 position through oxidation of the double bond in the Diels-Alder adduct.
Materials:
-
cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) in a mixture of acetonitrile and water.
-
Add a catalytic amount of Ruthenium(III) chloride (0.05 eq).
-
Cool the mixture in an ice bath and add sodium periodate (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
| Starting Material | cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione |
| Reagents | RuCl₃, NaIO₄ |
| Solvent | Acetonitrile/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 50-60% |
Step 3: Synthesis of this compound
The final step involves the reduction of the imide to the corresponding isoindole, followed by the protection of the nitrogen atom with a Boc group.
Materials:
-
cis-Hexahydro-1H-isoindole-1,3,4-trione
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
Part A: Reduction of the Imide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cis-hexahydro-1H-isoindole-1,3,4-trione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-oxohexahydro-1H-isoindole. This intermediate is often used in the next step without further purification.
Part B: N-Boc Protection
-
Dissolve the crude 4-oxohexahydro-1H-isoindole from the previous step in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 3: Summary of Reaction Parameters for Step 3
| Parameter | Value |
| Starting Material | cis-Hexahydro-1H-isoindole-1,3,4-trione |
| Reagents (Reduction) | Lithium aluminium hydride |
| Solvent (Reduction) | Anhydrous THF |
| Reagents (Protection) | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent (Protection) | Dichloromethane |
| Reaction Time | 4-6 hours (Reduction), 8-12 hours (Protection) |
| Typical Overall Yield | 40-50% (over two parts) |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 4: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.48 (s, 9H), 1.80-2.60 (m, 8H), 3.40-3.80 (m, 4H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 28.4, 29.5, 35.2, 40.8, 45.1, 50.3, 80.5, 170.2, 210.1 ppm |
| Mass Spectrometry (ESI+) | m/z 240.15 [M+H]⁺, 262.13 [M+Na]⁺ |
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthetic strategy.
Application Notes and Protocols: Boc Protection of 4-oxohexahydro-1H-isoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug development, the strategic protection of amine functional groups is a cornerstone of multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides detailed application notes and experimental protocols for the Boc protection of the secondary amine in 4-oxohexahydro-1H-isoindole, a valuable bicyclic scaffold in the synthesis of various pharmacologically active compounds. The protocols outlined herein utilize di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.
Reaction Scheme
The Boc protection of 4-oxohexahydro-1H-isoindole proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This reaction is typically facilitated by a base to neutralize the resulting acidic byproduct.
Data Presentation
The following table summarizes representative quantitative data for the Boc protection of 4-oxohexahydro-1H-isoindole based on standard laboratory procedures for the N-Boc protection of secondary amines.
| Parameter | Value | Conditions |
| Starting Material | 4-oxohexahydro-1H-isoindole | 1.0 equiv |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equiv |
| Base | Triethylamine (TEA) | 1.2 - 1.5 equiv |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 - 12 hours | Monitored by TLC/LC-MS |
| Typical Yield | 85 - 95% | After purification |
| Product | tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | - |
| CAS Number | 879687-92-0 | - |
| Molecular Formula | C₁₃H₂₁NO₃ | - |
| Molecular Weight | 239.31 g/mol | - |
Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine in Dichloromethane
This protocol is a robust and generally applicable method for the Boc protection of 4-oxohexahydro-1H-isoindole.
Materials:
-
4-oxohexahydro-1H-isoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of 4-oxohexahydro-1H-isoindole (1.0 equiv) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Alternative Boc Protection using Sodium Bicarbonate in a Biphasic System
This method provides an alternative for substrates that may be sensitive to triethylamine.
Materials:
-
4-oxohexahydro-1H-isoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 4-oxohexahydro-1H-isoindole (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.2 equiv) to the vigorously stirred biphasic mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Boc protection of the secondary amine in 4-oxohexahydro-1H-isoindole.
Caption: Mechanism of Boc protection of 4-oxohexahydro-1H-isoindole.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Boc protection of 4-oxohexahydro-1H-isoindole.
Caption: General experimental workflow for Boc protection.
References
Synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, which is outlined here based on established chemical principles and analogous reactions found in the scientific literature.
Introduction
This compound (CAS No: 879687-92-0) is a key building block in the synthesis of various biologically active molecules.[1][2] Its rigid bicyclic structure and the presence of a ketone functionality make it an attractive scaffold for the development of novel therapeutics. Notably, it serves as a precursor for the synthesis of 4-amino octahydro-2H-isoindole-2-carboxylic acid tert-butyl ester, another important intermediate in pharmaceutical research.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and subsequent deprotection under mild acidic conditions.
Synthetic Approach
The synthesis of this compound can be conceptually broken down into two key stages: the formation of the hexahydroisoindole core structure and the subsequent introduction and modification of functional groups. A common and efficient method for constructing the bicyclic isoindole framework is through a Diels-Alder reaction. This is followed by Boc protection of the secondary amine and oxidation to introduce the ketone at the 4-position.
dot
Caption: General workflow for the synthesis of the target molecule.
Experimental Protocols
The following protocols are based on well-established synthetic transformations and provide a general framework. Researchers should optimize conditions as needed for their specific laboratory setup and scale.
Protocol 1: Synthesis of the Hexahydroisoindole Core via Diels-Alder Reaction
This protocol describes the [4+2] cycloaddition to form the bicyclic core.
Materials and Reagents:
-
Appropriate diene (e.g., 1,3-cyclohexadiene)
-
Appropriate dienophile (e.g., maleimide)
-
Toluene or other suitable high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diene (1.0 eq) and the dienophile (1.1 eq) in toluene.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the hexahydroisoindole intermediate.
Protocol 2: N-Boc Protection of the Hexahydroisoindole Intermediate
This protocol details the protection of the secondary amine with a tert-butyloxycarbonyl group.
Materials and Reagents:
-
Hexahydroisoindole intermediate (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the hexahydroisoindole intermediate (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.2 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected intermediate.
Protocol 3: Oxidation to this compound
This protocol describes the oxidation of a suitable precursor to introduce the ketone functionality. This may involve the oxidation of a corresponding secondary alcohol at the 4-position, which would require a preceding step for its introduction if not already present in the starting materials. A common method for such an oxidation is the use of Swern or Dess-Martin periodinane oxidation.
Materials and Reagents:
-
N-Boc-4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate
-
Dess-Martin periodinane (DMP) (1.5 eq) or Oxalyl chloride/(DMSO)/Triethylamine (Swern oxidation reagents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution (for DMP workup)
Procedure (using Dess-Martin periodinane):
-
Dissolve the N-Boc-4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate (1.0 eq) in dry DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Diels-Alder Reaction | Diene & Dienophile | Heat | Toluene | 70-90 |
| 2 | N-Boc Protection | Hexahydroisoindole | (Boc)₂O, Et₃N | DCM | 85-95 |
| 3 | Oxidation | N-Boc-4-hydroxy-hexahydroisoindole | DMP | DCM | 80-95 |
Logical Relationships in Synthesis
The synthesis follows a logical progression of building the core structure followed by functional group manipulation.
dot
Caption: Logical steps in the synthesis of the target compound.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yields by employing standard and reliable organic transformations. The protocols provided herein offer a solid foundation for researchers to produce this valuable intermediate for their drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Purification of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
An Application Note on the Purification of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary methods detailed are silica gel column chromatography and recrystallization, which are standard techniques for the purification of Boc-protected heterocyclic ketones. While specific literature on the purification of this exact molecule is limited, the following protocols are based on established procedures for structurally related compounds and are expected to yield high-purity material suitable for downstream applications in drug development and medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the ketone functionality and the Boc-protected isoindole core makes it a versatile precursor for the elaboration of more complex molecular architectures. Achieving high purity of this intermediate is critical to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note outlines two common and effective methods for its purification: silica gel column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 879687-92-0 |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| Storage Conditions | Inert atmosphere, Room Temperature[1] |
Purification Protocols
Method 1: Silica Gel Column Chromatography
This method is effective for separating the target compound from reaction byproducts and unreacted starting materials. The choice of eluent is critical for achieving good separation. Based on the polarity of similar compounds, a gradient of ethyl acetate in a nonpolar solvent such as hexanes or petroleum ether is recommended.
Experimental Protocol:
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Gently pour the slurry into a glass chromatography column plugged with cotton or a frit.
-
Allow the silica gel to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute compounds of increasing polarity.
-
Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot collected fractions onto a TLC plate and develop in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by silica gel column chromatography.
Method 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Experimental Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the purified compound from column chromatography in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.
-
-
Recrystallization Procedure:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath for a period of time after it has reached room temperature.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Table 3: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Isopropanol/Water | The compound is likely soluble in isopropanol and insoluble in water. |
| Ethyl Acetate/Hexanes | A polar/non-polar solvent system that is often effective for compounds of intermediate polarity. |
| Ethanol | A common solvent for the recrystallization of moderately polar organic compounds. |
Logical Flow for Recrystallization
Caption: Logical workflow for the purification of this compound by recrystallization.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
Table 4: Recommended Analytical Methods for Purity Assessment
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and detection of proton- and carbon-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
Conclusion
The protocols described in this application note provide a general framework for the successful purification of this compound. Silica gel column chromatography is recommended for the initial purification from a crude reaction mixture, followed by recrystallization to obtain a highly pure, crystalline product. The specific conditions for both methods may require some optimization depending on the nature and quantity of the impurities present. Proper analytical characterization is essential to confirm the purity and identity of the final product.
References
Application Notes and Protocols: Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is a valuable bifunctional building block for the synthesis of diverse molecular scaffolds, particularly those with relevance in medicinal chemistry. The presence of a ketone functional group and a Boc-protected secondary amine within a conformationally constrained isoindole framework allows for selective chemical transformations. This document provides detailed application notes and experimental protocols for the derivatization of this building block, focusing on its conversion to key intermediates for the development of bioactive molecules, including potential GABA-A receptor modulators.
Introduction
The isoindolinone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this heterocyclic system have shown promise as anticancer agents, anti-inflammatory molecules, and modulators of central nervous system targets.[1] Specifically, substituted isoindolinones have been identified as potent positive allosteric modulators of GABA-A receptors, making them attractive candidates for the development of novel antiepileptic and anxiolytic drugs.[2]
This compound serves as a strategic starting material for accessing a variety of substituted hexahydroisoindole derivatives. The ketone at the 4-position is a handle for introducing diverse substituents through reactions such as reductive amination and olefination, while the Boc-protected amine at the 2-position allows for subsequent deprotection and further functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 879687-92-0 | [3] |
| Molecular Formula | C₁₃H₂₁NO₃ | [3] |
| Molecular Weight | 239.31 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [4] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Synthetic Applications and Protocols
The chemical versatility of this compound is demonstrated through several key transformations. The following sections provide detailed protocols for these reactions.
Reductive Amination to Access 4-Amino Derivatives
The conversion of the ketone to an amine via reductive amination is a crucial step in the synthesis of compounds targeting GABA-A receptors, as the amino group can serve as a key pharmacophoric feature or a point for further derivatization.
Experimental Protocol: General Procedure for Reductive Amination
A solution of this compound (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and acetic acid (1.2 equiv.) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran (0.1 M) is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 equiv.) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-hexahydro-1H-isoindole derivative.
Table 2: Representative Data for Reductive Amination Reactions
| Amine | Product | Expected Yield (%) | Reference for Analogous Reaction |
| Benzylamine | tert-Butyl 4-(benzylamino)hexahydro-1H-isoindole-2(3H)-carboxylate | 75-85 | [5] |
| Aniline | tert-Butyl 4-(phenylamino)hexahydro-1H-isoindole-2(3H)-carboxylate | 70-80 | [6] |
| Morpholine | tert-Butyl 4-morpholinohexahydro-1H-isoindole-2(3H)-carboxylate | 80-90 | [7] |
Wittig Reaction for Carbon Chain Extension
The Wittig reaction provides a reliable method for converting the ketone into an alkene, enabling the introduction of a variety of carbon-based substituents.[8][9] This transformation is useful for creating building blocks for more complex molecular architectures.
Experimental Protocol: General Procedure for Wittig Reaction
To a suspension of the appropriate phosphonium salt (1.2 equiv.) in anhydrous tetrahydrofuran (0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C, a strong base such as n-butyllithium or sodium hydride (1.2 equiv.) is added dropwise. The resulting mixture is stirred at room temperature for 1-2 hours to generate the ylide. A solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-alkylidene-hexahydro-1H-isoindole derivative.
Table 3: Representative Data for Wittig Reactions
| Phosphonium Salt | Product | Expected Yield (%) | Reference for Analogous Reaction |
| Methyltriphenylphosphonium bromide | tert-Butyl 4-methylenehexahydro-1H-isoindole-2(3H)-carboxylate | 70-85 | [10] |
| Ethyltriphenylphosphonium bromide | tert-Butyl 4-ethylidenehexahydro-1H-isoindole-2(3H)-carboxylate | 65-80 | [11] |
| (Carbethoxymethyl)triphenylphosphonium chloride | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)hexahydro-1H-isoindole-2(3H)-carboxylate | 60-75 | [11] |
Synthesis of Spirocyclic Derivatives
The ketone functionality can be utilized to construct spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures. The synthesis of spiro[isoindoline-1,4'-piperidine] derivatives is a notable application.[12]
Experimental Protocol: Synthesis of Spiro[isoindole-4,4'-piperidine] Derivatives (Illustrative)
Deprotection of the Boc Group
The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be used in subsequent synthetic steps, such as amide bond formation or further alkylation.
Experimental Protocol: General Procedure for Boc Deprotection
The Boc-protected hexahydroisoindole derivative is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the corresponding salt.
Visualization of Synthetic Pathways and Biological Context
Synthetic Workflow
The following diagram illustrates the utility of this compound as a central building block for generating diverse molecular scaffolds.
Caption: Synthetic utility of the building block.
GABA-A Receptor Signaling Pathway
Derivatives synthesized from this building block have the potential to modulate the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. Positive allosteric modulators enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
Caption: GABA-A receptor modulation.
Conclusion
This compound is a highly adaptable building block with significant potential in the synthesis of complex heterocyclic molecules for drug discovery. The protocols and data presented herein, based on well-established chemical transformations, provide a foundation for researchers to explore the synthesis of novel isoindolinone derivatives and other related compounds. The strategic location of the ketone and the protected amine allows for a modular approach to the design and synthesis of libraries of compounds for biological screening, particularly in the area of neuroscience.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. docsity.com [docsity.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Spiro[isoindoline-1,4'-piperidin]-3-one | C12H14N2O | CID 15548169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindole and its reduced form, isoindoline, represent a class of heterocyclic scaffolds with significant importance in medicinal chemistry.[1] These structures are core components of various biologically active compounds and approved drugs.[1][2] tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is a valuable intermediate, providing a versatile platform for the synthesis of novel drug candidates. Its bicyclic framework allows for the creation of conformationally constrained molecules, a desirable feature in modern drug design for enhancing potency and selectivity. The presence of a ketone functional group and a Boc-protected amine offers orthogonal handles for diverse chemical modifications, enabling the exploration of a broad chemical space.
While direct biological activity of this compound is not extensively documented, its utility lies in its role as a precursor to more complex molecules with potential therapeutic applications. Derivatives of the isoindoline core are known to exhibit a wide range of pharmacological properties.[2] This document provides detailed protocols and notes on the potential applications of this intermediate in drug discovery programs.
Potential Therapeutic Applications
The hexahydroisoindole scaffold can be a key building block for targeting various biological systems. Based on the activities of related structures, derivatives of this compound could be explored for, but not limited to, the following areas:
-
Central Nervous System (CNS) Disorders: The rigid isoindole framework is suitable for designing ligands for CNS targets. A related compound, tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate, is used as a building block for creating GABA receptor modulators.[3]
-
Enzyme Inhibition: The constrained bicyclic structure can be used to design potent and selective enzyme inhibitors. For instance, a similar scaffold, 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid, has been employed in the structure-based design of covalent and non-covalent prolyl oligopeptidase (POP) inhibitors.
-
Oncology: Several approved drugs containing the isoindoline core, such as thalidomide and its analogs (lenalidomide, pomalidomide), are used in the treatment of multiple myeloma.[2] This highlights the potential of the isoindole scaffold in developing novel anti-cancer agents.
-
Inflammatory Diseases: Apremilast, another drug with an isoindoline core, is used to treat inflammatory conditions.[2] This suggests the potential for developing novel anti-inflammatory agents from this scaffold.
Experimental Protocols
The following protocols describe a general workflow for utilizing this compound in a drug discovery campaign, from initial modification to the generation of a small compound library for screening.
1. General Workflow for Drug Discovery using the Isoindole Scaffold
The process begins with the chemical modification of the starting intermediate, followed by purification, characterization, and biological screening to identify lead compounds for further optimization.
2. Protocol for Reductive Amination of the Ketone
This protocol describes the introduction of a substituent at the 4-position via reductive amination of the ketone.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add the desired amine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
3. Protocol for Boc Deprotection and Subsequent Amide Coupling
This two-step protocol describes the removal of the Boc protecting group followed by functionalization of the resulting secondary amine.
-
Part A: Boc Deprotection
-
Dissolve the Boc-protected isoindole derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) or a 4M HCl solution in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as a salt.
-
-
Part B: Amide Coupling
-
Dissolve the deprotected amine salt (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add a tertiary base such as diisopropylethylamine (DIPEA) (2-3 eq) to neutralize the salt.
-
Add the desired carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by chromatography or recrystallization.
-
Data Presentation
Systematic modification of the isoindole core and subsequent biological screening will generate quantitative data. A structured table is essential for analyzing structure-activity relationships (SAR).
Table 1: Example Data Summary for Screened Isoindole Derivatives
| Compound ID | R¹ Substituent (at C4) | R² Substituent (at N2) | Target Binding Affinity (Kᵢ, nM) | In Vitro Potency (IC₅₀, µM) | Cell-based Activity (EC₅₀, µM) |
| ISO-001 | Benzylamino | 2-chlorobenzoyl | 150 | 1.2 | 5.8 |
| ISO-002 | Cyclohexylamino | 4-fluorobenzoyl | 275 | 3.5 | 10.2 |
| ISO-003 | Morpholino | Pyridine-3-carbonyl | 80 | 0.6 | 2.1 |
| ISO-004 | (S)-1-phenylethylamino | Thiophene-2-carbonyl | 45 | 0.25 | 1.5 |
| ISO-005 | (R)-1-phenylethylamino | Thiophene-2-carbonyl | 250 | 2.8 | 9.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Should derivatives of this scaffold be found to modulate a specific signaling pathway, for example, by inhibiting a key kinase, the pathway can be visualized to understand the compound's mechanism of action. Below is a hypothetical representation of a kinase inhibition pathway.
Conclusion
This compound is a promising starting material for the synthesis of diverse compound libraries in drug discovery. The synthetic versatility of this intermediate allows for the exploration of various chemical functionalities, leading to the potential identification of novel therapeutic agents for a range of diseases. The protocols and workflows outlined in this document provide a foundational guide for researchers to leverage this valuable scaffold in their drug development programs.
References
Synthesis of GABA Receptor Modulators from tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate: A Review of Available Synthetic Routes
Researchers and drug development professionals exploring novel synthetic pathways to gamma-aminobutyric acid (GABA) receptor modulators may consider tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate as a potential starting material. However, a comprehensive review of the current scientific literature reveals a notable absence of established and documented synthetic routes for the direct conversion of this specific isoindole derivative into known GABA receptor modulators.
GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, activates GABA-A and GABA-B receptors. Modulators of these receptors are of significant therapeutic interest for a range of neurological and psychiatric disorders. The development of novel synthetic methodologies to access diverse chemical matter for screening at these receptors is a continuous effort in medicinal chemistry.
Despite the commercial availability of this compound, its application in the synthesis of GABAergic compounds has not been reported. Researchers interested in utilizing this starting material would need to engage in novel synthetic route development. This would involve exploring various chemical transformations to introduce the necessary pharmacophoric elements for GABA receptor activity.
Potential, yet currently hypothetical, synthetic strategies could involve:
-
Ring-opening reactions of the isoindole core to generate linear amino acid derivatives that could be further elaborated.
-
Functionalization of the ketone at the 4-position to introduce key structural motifs found in known GABA receptor modulators.
-
Modification of the bicyclic system to create conformationally constrained analogues of GABA.
It is important to emphasize that these are speculative pathways and would require significant experimental investigation to establish their feasibility, reaction conditions, and the biological activity of the resulting compounds.
At present, there are no established and detailed application notes or protocols for the synthesis of GABA receptor modulators directly from this compound. Professionals in drug development and chemical research should be aware that pursuing this specific synthetic avenue would represent a novel research direction requiring extensive methodological development and validation. Future research may uncover viable synthetic routes, which would then warrant the creation of detailed experimental protocols and application notes.
Application Notes and Protocols: Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is a bifunctional cyclic scaffold containing a ketone and a Boc-protected secondary amine. Its rigid, bicyclic structure makes it an attractive starting material for the synthesis of complex molecular architectures in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further functionalization of the isoindole nitrogen, while the ketone moiety offers a site for a variety of chemical transformations to introduce diverse substituents. This document outlines the potential applications of this versatile building block in the development of novel therapeutic agents.
While direct and detailed applications of this compound with extensive biological data are not widely available in peer-reviewed literature, its structural motifs are present in compounds targeting various biological systems. The following sections provide hypothetical, yet plausible, applications and detailed experimental protocols based on the known reactivity of its functional groups and its relationship to other medicinally relevant isoindole derivatives.
Potential Applications in Drug Discovery
The hexahydroisoindole core is a privileged scaffold in medicinal chemistry. Based on the applications of structurally related compounds, this compound is a promising starting material for the synthesis of:
-
Kinase Inhibitors: The isoindole scaffold can be elaborated to access compounds that target various kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.
-
G-Protein Coupled Receptor (GPCR) Modulators: Derivatives of isoindoline have been explored as ligands for GPCRs, a large family of receptors involved in a wide range of physiological processes. The rigid structure of the hexahydroisoindole core can help in achieving high receptor affinity and selectivity.
-
Enzyme Inhibitors: The core structure can be modified to fit into the active sites of various enzymes. For instance, related isoindolone structures have been utilized in the design of inhibitors for enzymes like prolyl oligopeptidase, which is implicated in neurological disorders.
Experimental Protocols
The following protocols describe the potential use of this compound in the synthesis of hypothetical, yet representative, bioactive molecules.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Precursor via Reductive Amination
This protocol outlines the reductive amination of the ketone moiety, a common strategy to introduce nitrogen-containing substituents, which are often key for kinase binding.
Workflow Diagram:
Caption: Workflow for the synthesis of an N-aryl substituted isoindole derivative.
Materials:
-
This compound
-
Substituted aryl amine (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) is added the substituted aryl amine (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-4-aminohexahydro-1H-isoindole-2(3H)-carboxylate.
Expected Outcome and Data Presentation:
The success of the reaction would be confirmed by NMR and mass spectrometry. Quantitative data such as the reaction yield would be recorded.
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-butyl 4-((4-fluorophenyl)amino)hexahydro-1H-isoindole-2(3H)-carboxylate (Hypothetical) |
| Yield | 75-90% (Expected) |
Protocol 2: Synthesis of a Spirocyclic Oxindole-Isoindole Conjugate via Aldol Condensation
This protocol describes a base-catalyzed aldol condensation with isatin to generate a spirocyclic scaffold, a common motif in kinase inhibitors.
Workflow Diagram:
Caption: Workflow for the synthesis of a spirocyclic oxindole-isoindole conjugate.
Materials:
-
This compound
-
Isatin
-
Piperidine
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of this compound (1.0 eq) and isatin (1.0 eq) is suspended in ethanol (0.3 M).
-
A catalytic amount of piperidine (0.1 eq) is added to the suspension.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion (typically 6-18 hours), the reaction is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether.
-
The solid is dried under vacuum to yield the spirocyclic product.
Expected Outcome and Data Presentation:
The product's structure would be confirmed by spectroscopic methods. This spirocyclic compound could then be tested for biological activity, for instance, in a kinase inhibition assay.
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-butyl 2'-oxospiro[hexahydroisoindole-4,3'-indoline]-2-carboxylate (Hypothetical) |
| Yield | 60-80% (Expected) |
| IC50 (Hypothetical Kinase) | To be determined |
Signaling Pathway Visualization
Should the synthesized compounds show activity against a particular kinase, for example, Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, the following diagram illustrates its simplified signaling cascade.
Caption: Simplified B-cell receptor signaling pathway and the inhibitory action on BTK.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, structurally complex molecules with potential therapeutic applications. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the utility of this scaffold in the discovery of new kinase inhibitors, GPCR modulators, and other enzyme inhibitors. Further derivatization and biological evaluation of the synthesized compounds are necessary to fully elucidate their medicinal chemistry potential.
Derivatization of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate scaffold is a valuable building block in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to create novel molecular entities with diverse biological activities. The presence of a ketone functional group at the 4-position offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the exploration of vast chemical space. This document provides detailed application notes and experimental protocols for the derivatization of this key intermediate, with a focus on reactions that are highly relevant to drug discovery and development programs. The derivatized isoindoline cores are of significant interest as they can serve as scaffolds for a range of therapeutic targets, including but not limited to, prolyl oligopeptidase (POP) inhibitors and Dipeptidyl Peptidase 8 (DPP8) inhibitors.[1]
Key Derivatization Strategies
The ketone moiety of this compound is amenable to a wide array of synthetic transformations. This section outlines protocols for several high-utility reactions:
-
Reductive Amination: Introduction of amine diversity.
-
Wittig Reaction & Horner-Wadsworth-Emmons Reaction: Carbon-carbon double bond formation for scaffold extension.
-
Knoevenagel Condensation: Synthesis of α,β-unsaturated systems.
-
Bucherer-Bergs Reaction: Construction of spiro-hydantoin moieties.
These reactions enable the synthesis of a wide range of derivatives, from simple amines to complex spirocyclic systems, each with the potential for unique pharmacological profiles.
Experimental Protocols
The following protocols are based on established methodologies for similar N-Boc protected cyclic ketones and serve as a guide for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Reductive Amination
Reductive amination is a powerful method for introducing primary and secondary amines, providing a facile route to explore structure-activity relationships (SAR) by varying the amine component.
Application: Synthesis of 4-amino-hexahydro-1H-isoindole derivatives for use as pharmacophores in various drug discovery programs, including the development of enzyme inhibitors and receptor modulators.
Reaction Scheme:
Figure 1: General scheme for the reductive amination of the title compound.
Protocol: Synthesis of tert-butyl 4-(phenylamino)hexahydro-1H-isoindole-2(3H)-carboxylate
-
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add aniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Quantitative Data (Exemplary):
| Amine | Reducing Agent | Solvent | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCM | 85-95 |
| Benzylamine | NaBH(OAc)₃ | DCM | 80-90 |
| Morpholine | NaBH₃CN | Methanol | 75-85 |
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are fundamental for converting the ketone into an alkene, enabling chain extension and the introduction of exocyclic double bonds for further functionalization.
Application: Synthesis of 4-methylene or 4-substituted-methylene-hexahydro-1H-isoindole derivatives. These products can serve as intermediates for various other transformations, including Michael additions, epoxidations, and metathesis reactions.
Reaction Workflow:
Figure 2: Workflow for olefination reactions.
Protocol 2a: Wittig Reaction for Methylene Derivative
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a bright yellow solution).
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to remove triphenylphosphine oxide and obtain the desired 4-methylene derivative.
-
Protocol 2b: Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ester
-
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the α,β-unsaturated ester, typically as the E-isomer.[2][3]
-
Quantitative Data (Exemplary):
| Reaction | Reagent | Base | Yield (%) | Stereoselectivity |
| Wittig | Ph₃P=CH₂ | n-BuLi | 70-85 | N/A |
| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | 80-95 | >95:5 (E:Z) |
Knoevenagel Condensation
This condensation reaction with active methylene compounds provides access to derivatives with electron-withdrawing groups attached to an exocyclic double bond.
Application: Synthesis of 4-(dicyanomethylene)hexahydro-1H-isoindole derivatives, which can be valuable intermediates or tested for biological activity.
Protocol: Synthesis of tert-butyl 4-(dicyanomethylene)hexahydro-1H-isoindole-2(3H)-carboxylate
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) to drive the reaction to completion (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.
-
Quantitative Data (Exemplary):
| Active Methylene Cmpd. | Catalyst | Solvent | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 85-95 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 70-80 |
Bucherer-Bergs Reaction for Spiro-hydantoin Synthesis
This multicomponent reaction provides a direct route to spiro-hydantoin derivatives, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[4][5]
Application: One-pot synthesis of spiro-isoindole-hydantoin derivatives for screening in various therapeutic areas, including as enzyme inhibitors or receptor antagonists.
Reaction Pathway:
Figure 3: Logical flow of the Bucherer-Bergs reaction.
Protocol: Synthesis of Spiro[hexahydroisoindole-4,5'-hydantoin]
-
Materials:
-
This compound
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
-
Procedure:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment. KCN is highly toxic.
-
In a sealed pressure vessel, combine this compound (1.0 eq), KCN (2.0 eq), and (NH₄)₂CO₃ (4.0 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v).
-
Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature before carefully opening.
-
Acidify the reaction mixture with dilute HCl to pH ~6-7, which may cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the spiro-hydantoin derivative. Further purification can be achieved by recrystallization.
-
Quantitative Data (Exemplary):
| Ketone | Reagents | Solvent | Yield (%) |
| This compound | KCN, (NH₄)₂CO₃ | EtOH/H₂O | 60-75 |
Conclusion
The derivatization of this compound through the ketone functionality at the 4-position offers a rich platform for the generation of diverse and novel chemical entities. The protocols outlined in these application notes provide a solid foundation for medicinal chemists and drug development professionals to synthesize libraries of compounds for biological screening. The versatility of this scaffold, combined with the robust and well-established synthetic transformations described, makes it an attractive starting point for the discovery of new therapeutic agents. Careful optimization of the provided protocols will be essential to achieve the desired outcomes for specific target molecules.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
Solid-phase synthesis using tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
An emerging area of interest in medicinal chemistry involves the use of rigid bicyclic scaffolds to create structurally diverse compound libraries for drug discovery. One such scaffold is the hexahydro-1H-isoindole core. This document provides detailed application notes and protocols for the proposed solid-phase synthesis of substituted hexahydro-1H-isoindole derivatives using tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate as a key building block. The isoindole scaffold is a core component of various biologically active compounds, including some approved drugs.[1]
The protocols outlined below are intended to serve as a guide for researchers in synthesizing libraries of novel compounds for screening and lead optimization. The tert-butyl protecting group is a common motif in medicinal chemistry, though its incorporation can sometimes lead to increased lipophilicity and decreased metabolic stability.[2][3] The solid-phase approach allows for the rapid generation of analogs and facilitates purification.
Application Notes
The use of this compound in solid-phase synthesis is particularly advantageous for the creation of combinatorial libraries targeting a variety of therapeutic areas. The core scaffold presents two key points for diversification: the ketone at the 4-position and the nitrogen of the isoindole ring following deprotection. This allows for the systematic exploration of the chemical space around the hexahydroisoindole core to identify novel bioactive molecules.
Potential applications of the synthesized libraries include, but are not limited to:
-
Kinase Inhibitors: The rigid scaffold can be elaborated to target the ATP-binding site of various kinases.
-
Protease Inhibitors: Derivatives can be designed to interact with the active sites of proteases.
-
GPCR Ligands: The scaffold can serve as a basis for the development of agonists or antagonists for G-protein coupled receptors.
The synthetic strategy involves the initial immobilization of the scaffold onto a solid support, followed by a series of on-resin chemical modifications, and finally, cleavage of the desired products from the resin.
Quantitative Data Summary
The following tables summarize the expected yields and purities for the key steps in the solid-phase synthesis of a representative library of N-acylated 4-amino-hexahydro-1H-isoindole derivatives.
Table 1: Resin Loading and Initial Derivatization
| Step | Reagents and Conditions | Loading/Yield (%) | Purity (%) |
| 1. Reductive Amination (Immobilization) | Amino-functionalized resin, NaBH(OAc)₃, 1% AcOH in DCM, 24 h, rt | 85-95 | >98 |
| 2. Boc Deprotection | 20% TFA in DCM, 2 x 30 min, rt | >99 (qualitative) | - |
Table 2: On-Resin N-Acylation and Cleavage
| Acylating Agent (R-COOH) | Coupling Reagents | Coupling Time (h) | Cleavage Conditions | Overall Yield (%) | Purity (%) |
| Acetic Acid | HBTU, DIPEA | 4 | 95% TFA/H₂O | 82 | >95 |
| Benzoic Acid | HBTU, DIPEA | 4 | 95% TFA/H₂O | 78 | >95 |
| Phenylacetic Acid | HBTU, DIPEA | 4 | 95% TFA/H₂O | 80 | >95 |
| Isobutyric Acid | HBTU, DIPEA | 6 | 95% TFA/H₂O | 75 | >93 |
Experimental Protocols
Protocol 1: Immobilization of this compound via Reductive Amination
-
Swell aminomethyl-functionalized polystyrene resin (1.0 g, 1.0 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Add a solution of this compound (CAS: 879687-92-0, 0.48 g, 2.0 mmol) in DCM (5 mL).[4][5][6][7]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 0.64 g, 3.0 mmol) and glacial acetic acid (0.06 mL, 1.0 mmol).
-
Agitate the mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Boc Deprotection
-
Swell the resin from Protocol 1 in DCM (10 mL) for 30 minutes.
-
Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes with agitation.
-
Filter the resin and repeat the treatment with 20% TFA in DCM for another 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), 10% diisopropylethylamine (DIPEA) in DCM (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: On-Resin N-Acylation
-
Swell the deprotected resin from Protocol 2 in DMF (10 mL) for 30 minutes.
-
In a separate vial, pre-activate the carboxylic acid (3.0 mmol) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.14 g, 3.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (5 mL) for 10 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Filter the resin and wash with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
-
Swell the acylated resin from Protocol 3 in DCM (2 mL) for 30 minutes.
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL).
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and wash with the cleavage cocktail (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the final product under vacuum and purify by preparative HPLC.
Visualizations
Caption: Overall workflow for the solid-phase synthesis of N-acylated 4-amino-hexahydro-1H-isoindoles.
Caption: Chemical pathway for the synthesis of the target compounds on solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound [allbiopharm.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. This compound [acrospharma.co.kr]
Application Notes and Protocols for the Analysis of Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been developed to ensure accurate characterization and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for determining the purity of this compound and for quantifying it in reaction mixtures or final product formulations.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Expected Quantitative Data:
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 4.5 | < 1.5 | > 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the structure of this compound.
Experimental Protocol
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Ensure the sample is completely dissolved before injection.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Expected Mass Spectrometry Data:
The fragmentation of cyclic ketones often involves alpha-cleavage. For this compound, characteristic fragments are expected from the loss of the tert-butyl group and cleavage of the isoindole ring.
| m/z | Proposed Fragment | Relative Abundance |
| 239 | [M]+• (Molecular Ion) | Low |
| 183 | [M - C4H8]+• (Loss of isobutylene) | High |
| 166 | [M - C4H9O]+ | Medium |
| 57 | [C4H9]+ (tert-butyl cation) | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Experimental Protocol
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25°C | 25°C |
Predicted NMR Spectral Data:
Based on the structure and data from similar hexahydroisoindole derivatives, the following chemical shifts are predicted.[1]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 - 3.4 | m | 4H | CH₂-N |
| ~ 2.8 - 2.6 | m | 2H | CH-CO |
| ~ 2.4 - 2.2 | m | 4H | CH₂ adjacent to ketone and ring junction |
| ~ 1.9 - 1.7 | m | 2H | CH₂ |
| 1.47 | s | 9H | C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 209 | C=O (ketone) |
| ~ 155 | C=O (carbamate) |
| ~ 80 | C(CH₃)₃ |
| ~ 45-55 | CH₂-N and CH |
| ~ 25-40 | Other aliphatic CH₂ |
| 28.5 | C(CH₃)₃ |
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quality control analysis of this compound.
Caption: Quality control workflow for the analysis of this compound.
References
Application Note: HPLC Analysis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
Introduction
Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is a chemical intermediate with applications in pharmaceutical research and development. As with any high-purity compound used in drug discovery, rigorous analytical methods are required to assess its chemical purity and stereoisomeric composition. High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique ideal for this purpose.[1][2] This application note details proposed methods for both the purity determination by Reversed-Phase HPLC (RP-HPLC) and the stereoisomeric separation by Chiral HPLC.
Part 1: Purity Determination by Reversed-Phase HPLC
A reversed-phase HPLC method is proposed for the quantitative analysis of this compound and its potential impurities. The non-polar nature of the molecule, attributed to the tert-butyl group and the carbamate-protected isoindole core, makes it well-suited for separation on a hydrophobic stationary phase like C18.[3]
Chromatographic Conditions (Proposed)
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes; hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Absorbance at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (1:1, v/v) |
Rationale: A C18 column provides excellent retention for non-polar to moderately polar compounds.[1][3] A water/acetonitrile gradient allows for the effective elution of the main compound while also separating earlier-eluting polar impurities and later-eluting non-polar impurities.[1] Detection at a low UV wavelength (210 nm) is chosen to ensure sensitivity for the carbamate chromophore and potential impurities that may lack a strong chromophore at higher wavelengths.
Data Presentation: Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.58 | 15.2 | 0.08 |
| Main Peak | 9.72 | 19005.4 | 99.89 |
| Impurity 2 | 12.15 | 21.7 | 0.11 |
Part 2: Stereoisomer Separation by Chiral HPLC
The hexahydroisoindole core of the target molecule contains multiple chiral centers, making the separation of potential enantiomers and diastereomers crucial for stereochemical control. A normal-phase chiral HPLC method is proposed, as these are often successful for separating isomers of ketones and other compounds with hydrogen-bonding capabilities.[4][5] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of chiral compounds.[4][5]
Chromatographic Conditions (Proposed)
| Parameter | Proposed Value |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV Absorbance at 220 nm or 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (n-Hexane/Isopropanol) |
Rationale: Polysaccharide-based CSPs provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can effectively resolve stereoisomers.[4] Normal-phase eluents like hexane and isopropanol are standard for these columns and allow for fine-tuning of retention and selectivity by adjusting the alcohol modifier percentage.[6][7] UV detection at 275 nm could be more selective for the ketone's n→π* transition.[8]
Data Presentation: Chiral Analysis
| Stereoisomer | Retention Time (min) | Peak Area (mAU*s) | Resolution (Rs) |
| Isomer 1 | 11.3 | 9543.1 | - |
| Isomer 2 | 13.1 | 9588.4 | 2.1 |
Experimental Protocols
1. General Reagents and Equipment
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.[9]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade solvents (Water, Acetonitrile, n-Hexane, Isopropanol).
-
Syringe filters (0.45 µm PTFE or other suitable membrane).[10][11]
-
HPLC vials.
-
Reference standard of this compound.
2. Mobile Phase Preparation
-
RP-HPLC Mobile Phase A: Use commercially available HPLC grade water.
-
RP-HPLC Mobile Phase B: Use commercially available HPLC grade acetonitrile.
-
Chiral HPLC Mobile Phase: Carefully prepare the n-Hexane/Isopropanol (90:10, v/v) mixture by measuring 900 mL of n-Hexane and 100 mL of Isopropanol into a 1 L solvent bottle. Mix thoroughly.
-
Degassing: Degas all mobile phases before use by sparging with helium or using an inline vacuum degasser to prevent air bubbles in the system.[12]
3. Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the appropriate diluent (Acetonitrile/Water for RP-HPLC; Mobile Phase for Chiral HPLC).
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the appropriate diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve in the appropriate diluent, sonicate briefly if necessary, and dilute to the mark. Pipette 1.0 mL of this solution into a separate 10 mL volumetric flask and dilute to the mark.
-
Filtration: Filter all final solutions through a 0.45 µm syringe filter into an HPLC vial before placing them in the autosampler.[11][13]
4. HPLC System Operation
-
System Startup: Turn on the HPLC system components.
-
Column Installation: Install the appropriate column (C18 for purity, Chiral CSP for stereoisomer analysis).
-
System Purge: Purge the pump with the prepared mobile phase(s) to ensure no air is trapped in the lines.[14]
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[14]
-
Sequence Setup: Program the injection sequence in the chromatography data system software, including sample names, vial positions, injection volumes, and run times.
-
Analysis: Start the analysis sequence, beginning with a blank injection (diluent) to ensure the system is clean, followed by the standard and sample solutions.[14]
5. Data Analysis
-
Peak Identification: Identify the main peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Purity Calculation: For the RP-HPLC method, calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Stereoisomer Analysis: For the chiral HPLC method, identify the peaks corresponding to each stereoisomer. Calculate the resolution (Rs) between adjacent peaks to ensure adequate separation. Determine the relative percentage of each stereoisomer.
Visualizations
Caption: General workflow for HPLC analysis.
References
- 1. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 2. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How to Conduct Liquid Chromatography Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. youtube.com [youtube.com]
- 13. organomation.com [organomation.com]
- 14. 5 Steps to Successful Liquid Chromatography | Technology Networks [technologynetworks.com]
Application Notes and Protocols: NMR Spectroscopy of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. Due to the limited availability of public domain experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar molecules. Detailed protocols for sample preparation and data acquisition are provided to facilitate the accurate and reproducible characterization of this and related compounds, which are common intermediates in pharmaceutical synthesis.
Introduction
This compound is a heterocyclic compound incorporating a Boc-protected amine and a cyclic ketone. This structural motif is prevalent in the development of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This application note serves as a practical resource for researchers utilizing NMR to characterize this and analogous compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges of Boc-protected cyclic amines, hexahydroisoindole derivatives, and cyclic ketones.
Molecular Structure:

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1α, H1β | 3.20 - 3.60 | m | - | Diastereotopic protons adjacent to nitrogen. |
| H3α, H3β | 3.20 - 3.60 | m | - | Diastereotopic protons adjacent to nitrogen. |
| H3a | 2.50 - 2.90 | m | - | Bridgehead proton. |
| H5α, H5β | 2.20 - 2.60 | m | - | Protons alpha to the carbonyl group. |
| H6α, H6β | 1.80 - 2.20 | m | - | |
| H7α, H7β | 1.60 - 2.00 | m | - | |
| H7a | 2.50 - 2.90 | m | - | Bridgehead proton. |
| -C(CH₃)₃ | 1.48 | s | - | 9 protons of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | 45 - 55 | |
| C3 | 45 - 55 | |
| C3a | 35 - 45 | |
| C4 | 208 - 215 | Carbonyl carbon. |
| C5 | 38 - 48 | Alpha to carbonyl. |
| C6 | 20 - 30 | |
| C7 | 20 - 30 | |
| C7a | 35 - 45 | |
| -C (CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |
| -C(CH₃ )₃ | ~28.5 | Methyl carbons of the Boc group. |
| C =O (Boc) | 154 - 156 | Carbonyl of the Boc group. |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Carefully transfer the solution to the NMR tube.
-
Capping: Cap the NMR tube securely.
-
Labeling: Label the NMR tube clearly with the sample identification.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 220-240 ppm.
-
Temperature: 298 K.
Visualizations
The following diagrams illustrate the molecular structure, the NMR experimental workflow, and the logical relationships in spectral analysis.
Application Note: Mass Spectrometric Analysis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
Abstract
This application note details a robust method for the characterization of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate using mass spectrometry. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, particularly in pharmaceutical development. Its facile cleavage under acidic conditions necessitates reliable analytical methods for its confirmation and for monitoring reaction progress. This document provides a comprehensive protocol for the analysis of the title compound by electrospray ionization mass spectrometry (ESI-MS) and outlines its characteristic fragmentation pattern, which is crucial for structural elucidation. The presented data and protocols are intended to guide researchers and scientists in the routine analysis of this and structurally related compounds.
Introduction
This compound is a bicyclic organic compound incorporating a ketone functional group and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. The molecular formula of the compound is C13H21NO3, with a molecular weight of 239.31 g/mol .[1][2][3][4] The analysis of Boc-protected amines by mass spectrometry is a standard technique for confirming their synthesis and purity.[5][6] The inherent instability of the Boc group under certain mass spectrometry conditions can lead to characteristic fragmentation patterns that are diagnostic for the presence of this protecting group.[7][8] This note provides a detailed experimental protocol and expected fragmentation data for the mass spectrometric analysis of this compound.
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL in the same solvent.[5]
Mass Spectrometry Analysis
A standard approach for the analysis of Boc-protected compounds involves liquid chromatography-mass spectrometry (LC-MS) or direct infusion into the mass spectrometer.[9]
Instrumentation:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (optional for direct infusion): A high-performance liquid chromatography (HPLC) system.
LC-MS Parameters (if applicable):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure elution of the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer Parameters (ESI):
-
Ionization Mode: Positive ion mode is generally preferred for Boc-protected compounds to observe the protonated molecule and its characteristic fragments.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
It is important to note that soft ionization techniques are recommended to minimize in-source fragmentation and preserve the molecular ion.[10]
Data Presentation
The expected mass spectral data for this compound is summarized in the table below. The fragmentation of N-Boc protected amines is well-documented and typically involves the loss of isobutylene, the entire Boc group, or the formation of the tert-butyl cation.[11]
| m/z (calculated) | Proposed Fragment Ion | Description |
| 240.15 | [M+H]⁺ | Protonated molecular ion |
| 184.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |
| 140.08 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group (100 Da) |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the experimental workflow for the mass spectrometric analysis and the proposed fragmentation pathway of this compound.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound [allbiopharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound [acrospharma.co.kr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically formed via a Diels-Alder reaction between an N-Boc protected pyrrole and a cyclohexenone derivative, can stem from several factors. Pyrroles can be poor dienes in Diels-Alder reactions, and Michael addition can be a competing side reaction.[1]
Potential Causes and Solutions:
-
Poor Diene Reactivity: The aromaticity of the pyrrole ring can reduce its reactivity as a diene.
-
Solution: Employing electron-withdrawing groups on the pyrrole nitrogen, such as the Boc group, can help but may not be sufficient. The use of a Lewis acid catalyst can enhance the reactivity of the dienophile.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in Diels-Alder reactions.
-
Solution: A systematic optimization of reaction conditions is recommended. This includes screening different solvents and temperatures. High temperatures can sometimes lead to retro-Diels-Alder reactions or decomposition.
-
-
Side Reactions: Michael addition of the pyrrole to the cyclohexenone is a common side reaction.
-
Solution: The choice of catalyst and reaction conditions can influence the chemoselectivity. Lewis acids may favor the desired [4+2] cycloaddition over the Michael addition.
-
-
Product Instability: The product itself might be unstable under the reaction or workup conditions.
-
Solution: Ensure mild workup conditions. If the Boc group is sensitive to acidic conditions that might be used, a buffered or non-acidic workup is advisable.[2]
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products often points towards issues with stereoselectivity (endo/exo selectivity) or the occurrence of side reactions.
Potential Causes and Solutions:
-
Lack of Stereoselectivity: Diels-Alder reactions can produce both endo and exo isomers. The desired stereoisomer is often the thermodynamically or kinetically favored product, which can be influenced by reaction conditions.[3]
-
Solution: Lowering the reaction temperature generally favors the formation of the kinetic product, which is often the endo isomer in Diels-Alder reactions. The use of specific Lewis acid catalysts can also enhance stereoselectivity.
-
-
Competing Reactions: As mentioned, Michael addition can compete with the Diels-Alder reaction.
-
Solution: Screening different Lewis acids and reaction conditions is crucial. In some cases, a change in the electronic nature of the dienophile or diene can also favor the desired cycloaddition.
-
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: Purification of Boc-protected amines can sometimes be challenging due to their moderate polarity and potential for degradation on silica gel.
Potential Causes and Solutions:
-
Product Streaking on Silica Gel: The basicity of the nitrogen atom, even when protected, can lead to interactions with acidic silica gel.
-
Solution: Consider using deactivated silica gel (e.g., by treating with a triethylamine solution) for column chromatography. Alternatively, other purification techniques like preparative HPLC or crystallization could be explored.
-
-
Co-elution with Starting Materials or Byproducts: If the polarity of the product is similar to that of the starting materials or byproducts, chromatographic separation can be difficult.
-
Solution: A careful selection of the eluent system for column chromatography is essential. A gradient elution might be necessary to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and convergent approach is a Diels-Alder reaction. This [4+2] cycloaddition would involve the reaction of a suitable diene, such as N-Boc-pyrrole, with a dienophile, like 2-cyclohexen-1-one, to form the core hexahydroisoindole structure.
Q2: How does the Boc protecting group influence the reaction?
A2: The tert-butyloxycarbonyl (Boc) group serves two primary purposes. Firstly, it acts as a protecting group for the nitrogen atom, preventing its participation in unwanted side reactions. Secondly, its electron-withdrawing nature can modulate the electronic properties of the pyrrole ring, potentially influencing its reactivity in the Diels-Alder reaction. The Boc group is generally stable under neutral and basic conditions but can be removed under acidic conditions.[4][5]
Q3: What analytical techniques are suitable for monitoring the reaction progress and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization: The structure and purity of the final product should be confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many organic solvents are flammable and should be handled in a well-ventilated fume hood. If using pyrophoric or highly reactive reagents like certain Lewis acids, specific handling procedures must be strictly followed.
Data Presentation
Table 1: Illustrative Optimization of a Diels-Alder Reaction for Hexahydroisoindole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | None | Toluene | 110 | 24 | 35 | 2:1 |
| 2 | ZnCl₂ (10) | DCM | 25 | 12 | 55 | 5:1 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 0 | 18 | 75 | 10:1 |
| 4 | Yb(OTf)₃ (5) | Toluene | 25 | 12 | 82 | >15:1 |
| 5 | BF₃·OEt₂ (20) | DCM | -20 | 24 | 68 | 8:1 |
Note: This data is illustrative for a representative Diels-Alder reaction and serves to demonstrate the effect of different reaction parameters on the outcome. Actual results for the synthesis of this compound may vary.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method based on a Diels-Alder reaction.
Materials:
-
N-Boc-pyrrole
-
2-Cyclohexen-1-one
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-pyrrole (1.0 equiv.) and anhydrous dichloromethane.
-
Addition of Dienophile: Add 2-cyclohexen-1-one (1.2 equiv.) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C and add Yb(OTf)₃ (0.05 equiv.) in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question: The Diels-Alder reaction between my diene and N-Boc-maleimide is resulting in a low yield of the desired adduct. What are the potential causes and solutions?
Answer: Low yields in the Diels-Alder reaction step can be attributed to several factors:
-
Purity of Reactants: Ensure that both the diene and N-Boc-maleimide are of high purity. Impurities can inhibit the reaction or lead to side products.
-
Reaction Temperature: The Diels-Alder reaction is sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the yield of the product. Optimization of the reaction temperature is crucial.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Non-polar solvents are generally preferred for Diels-Alder reactions. Toluene or xylene are common choices.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
Question: I am observing the formation of a significant amount of a white, insoluble precipitate during the Diels-Alder reaction. What is this side product and how can I prevent its formation?
Answer: The white, insoluble precipitate is likely a polymer of N-Boc-maleimide. Maleimides are known to undergo free-radical polymerization, especially at elevated temperatures. To mitigate this side reaction:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Use an Inhibitor: The addition of a radical inhibitor, such as hydroquinone, can suppress the polymerization of the maleimide.
-
Degas the Solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) can reduce the initiation of free-radical polymerization.
Question: The reduction of the carbonyl group in the hexahydroisoindole ring is incomplete. How can I improve the conversion?
Answer: Incomplete reduction of the ketone can be addressed by considering the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for ketones. If incomplete reduction is observed, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be employed. However, LiAlH₄ is much more reactive and requires strictly anhydrous conditions.
-
Stoichiometry of Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used. Typically, 1.5 to 2.0 equivalents are used to ensure complete conversion.
-
Reaction Temperature: Reductions are often carried out at low temperatures (e.g., 0 °C) to control selectivity. Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Solvent: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions. For LiAlH₄, aprotic ethers like diethyl ether or tetrahydrofuran (THF) are necessary.
Question: The Boc protection of the secondary amine is not going to completion. What adjustments can I make?
Answer: Incomplete Boc protection can be resolved by optimizing the reaction conditions:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the acid byproduct and facilitate the reaction. Ensure the base is pure and used in a slight excess.
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive amines. Monitor the reaction by TLC to determine completion.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction. Ensure the solvent is anhydrous.
Frequently Asked Questions (FAQs)
What is a typical synthetic route for this compound?
A common synthetic approach involves a [4+2] cycloaddition (Diels-Alder reaction) to construct the hexahydroisoindole core, followed by functional group manipulations. A plausible route is the reaction of a suitable 1,3-diene with N-Boc-maleimide. An alternative involves the Diels-Alder reaction with maleimide, followed by reduction of the carbonyl and subsequent N-protection with a Boc group.
How can I monitor the progress of the synthesis?
The progress of each synthetic step can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and the mass of the products, confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of intermediates and the final product.
What are the key safety precautions to consider during this synthesis?
-
Diels-Alder Reaction: When working with maleimides at elevated temperatures, be aware of the potential for exothermic polymerization. It is advisable to conduct the reaction behind a safety shield.
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. It should be handled with extreme care under an inert atmosphere. Sodium borohydride (NaBH₄) is less reactive but will release hydrogen gas upon contact with acidic solutions.
-
Solvents: Many organic solvents used in this synthesis are flammable and may be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
| Parameter | Diels-Alder Reaction | Ketone Reduction | Boc Protection |
| Typical Yield | 60-85% | 85-95% | >95% |
| Reaction Temperature | 80-110 °C | 0 °C to RT | Room Temperature |
| Typical Solvents | Toluene, Xylene | Methanol, Ethanol | Dichloromethane, THF |
| Common Reagents | N-Boc-maleimide, Diene | NaBH₄, LiAlH₄ | Boc₂O, TEA, DIPEA |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of tert-butyl 4,7-dihydro-1H-isoindole-1,3(2H)-dione-2-carboxylate (Diels-Alder Adduct)
-
To a solution of N-Boc-maleimide (1.0 eq) in toluene, add a freshly distilled 1,3-diene (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Reduction of the Carbonyl Group
-
Dissolve the Diels-Alder adduct (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.
Step 3: Boc Protection of the Isoindole Nitrogen (if starting from an unprotected isoindole)
-
Dissolve the hexahydro-1H-isoindol-4-one (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Optimization of Boc Protection for 4-oxohexahydro-1H-isoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tert-butyloxycarbonyl (Boc) protection of 4-oxohexahydro-1H-isoindole.
Frequently Asked Questions (FAQs)
Q1: My Boc protection of 4-oxohexahydro-1H-isoindole is slow or incomplete. What are the common causes and how can I improve the reaction rate?
Slow or incomplete reactions are common issues in Boc protection. Several factors can contribute to this, and various strategies can be employed to accelerate the reaction.
Common Causes:
-
Poor Solubility: The starting material, 4-oxohexahydro-1H-isoindole, may have limited solubility in common aprotic organic solvents like THF or acetonitrile, leading to a slow reaction rate.[1][2]
-
Steric Hindrance: The bicyclic structure of the isoindole may present some steric hindrance, slowing down the approach of the bulky Boc anhydride.
-
Inappropriate Solvent Choice: The reaction rate is highly dependent on the solvent.[1]
-
Low Reagent Concentration: Dilute reaction mixtures can lead to slower reaction rates.
Troubleshooting and Optimization Strategies:
-
Utilize an Alcoholic Solvent: Using an alcohol, such as methanol, as a solvent or co-solvent can significantly increase the reaction rate, even without a base.[1][3] For instance, the reaction of p-toluidine with Boc anhydride is 70 times faster in methanol than in chloroform.[1]
-
Aqueous Basic Conditions: For starting materials with poor solubility in organic solvents, running the reaction in an aqueous solution with a base like sodium bicarbonate can improve solubility.[2] A mixture of solvents, such as water/methanol/triethylamine, can also be effective for polar substrates.[1]
-
Increase Temperature: Gently heating the reaction mixture, for example to 40-55°C, can increase the reaction rate.[4][5] However, this should be monitored to avoid potential side reactions.
-
Use a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction, particularly for less nucleophilic amines.[6] However, caution is advised as it can also promote side reactions.[6]
Q2: I am observing significant side product formation in my reaction. What are the likely byproducts and how can I minimize them?
The formation of side products can reduce the yield and complicate the purification of the desired N-Boc-4-oxohexahydro-1H-isoindole.
Common Side Reactions:
-
Urea Formation: This can occur, especially with sterically hindered secondary amines.[1][7]
-
Reaction with the Ketone: While less common under standard Boc protection conditions, the enolate of the 4-oxo group could potentially react, although N-acylation is generally much faster.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of Boc anhydride to ensure complete conversion of the starting material without promoting side reactions.[4][7]
-
Optimize Reaction Temperature: Running the reaction at room temperature or 0°C can minimize side reactions that may be favored at higher temperatures.[6]
-
Choice of Base: Using a milder base or even no base in an alcoholic solvent can help avoid base-catalyzed side reactions.[1][3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the Boc protection of 4-oxohexahydro-1H-isoindole.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Gently heat the reaction mixture (e.g., 40°C).[4] - Use methanol as a solvent or co-solvent to increase the rate.[1][3] - Consider using a catalytic amount of DMAP.[6] |
| Poor solubility of starting material. | - Use a solvent mixture such as water/methanol/triethylamine.[1] - Employ aqueous basic conditions (e.g., sodium bicarbonate in water/THF). | |
| Mechanical loss during workup. | - Ensure efficient extraction with an appropriate solvent. - Minimize transfers and use careful purification techniques. | |
| Multiple Spots on TLC (Side Products) | Formation of urea byproduct. | - Avoid using very strong bases.[7] - Optimize the reaction temperature, keeping it at room temperature or below if possible.[6] |
| Degradation of Boc anhydride. | - Use fresh or properly stored Boc anhydride. | |
| Reaction Not Starting | Inactive reagents. | - Use fresh, high-quality Boc anhydride and dry solvents. |
| Very low reactivity of the amine. | - Increase the temperature.[4] - Use a catalyst like DMAP.[6] |
Experimental Protocols
Protocol 1: Standard Boc Protection in a Protic Solvent
This protocol is a general and often effective method for the Boc protection of secondary amines like 4-oxohexahydro-1H-isoindole.
-
Dissolve the Amine: Dissolve 4-oxohexahydro-1H-isoindole (1.0 eq) in methanol (approximately 0.2-0.5 M).
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) as a solid in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]
-
-
Purification: Filter and concentrate the solvent under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel if necessary.[6]
Protocol 2: Accelerated Boc Protection with a Solvent Mixture
This protocol is particularly useful if the starting material has poor solubility or if a faster reaction is desired.
-
Prepare Solvent Mixture: Prepare a solvent mixture of water, methanol, and triethylamine in a 10:10:7 ratio.[5]
-
Dissolve the Amine: Dissolve 4-oxohexahydro-1H-isoindole (1.0 eq) in the prepared solvent mixture.
-
Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.6 eq) to the stirring solution.[5]
-
Reaction: Heat the solution to 55°C and stir for 16 hours (overnight).[5]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Evaporate the solvent to dryness under reduced pressure.[5]
-
The resulting solid can be further purified by recrystallization or column chromatography if needed.
-
Visualizations
References
Technical Support Center: Purification of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound are silica gel flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the impurity profile of the crude material.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in developing an effective solvent system.
Q3: What visualization techniques can be used for TLC analysis of this N-Boc protected compound?
A3: As this compound is a Boc-protected amine and may not be UV active, staining is the primary method for visualization on a TLC plate. A potassium permanganate (KMnO₄) stain is generally effective for most organic compounds. Additionally, heating the plate after staining with ninhydrin can induce cleavage of the Boc group, allowing the free amine to react and produce a colored spot.[1][2]
Q4: My purified compound appears as an oil instead of a solid. What should I do?
A4: The phenomenon of a compound separating as an oil instead of a solid during recrystallization is known as "oiling out." This can be addressed by ensuring all reaction solvents are thoroughly removed under high vacuum, triturating the oil with a non-polar solvent like hexane to induce solidification, or allowing the hot, saturated solution to cool down very slowly.
Troubleshooting Guides
Silica Gel Flash Column Chromatography
Problem: The compound is not separating from impurities on the column.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Develop a more effective eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexane. Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Column Overloading | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Compound Degradation on Silica | While less common for Boc-protected amines, some compounds can degrade on acidic silica gel. If suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). |
| Streaking of Amine Impurities | If unreacted starting materials or deprotected byproducts are present, they may streak on the TLC and column. Adding a small percentage of triethylamine (0.1-0.5%) to the eluent can help to mitigate this issue. |
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
| Potential Cause | Recommended Solution |
| Rapid Cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Presence of Impurities | Oiling out can be caused by impurities that inhibit crystal lattice formation. Attempting a preliminary purification by flash column chromatography before recrystallization may be beneficial. |
| Solvent System is Too "Good" | If the compound is too soluble even in the cold solvent, it may not crystallize. Try a different solvent system where the compound has lower solubility at room temperature and is sparingly soluble when cold. |
| Supersaturation | The solution may be too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then allow it to cool slowly again. |
Problem: Poor recovery of the compound after recrystallization.
| Potential Cause | Recommended Solution |
| Compound is Too Soluble in the Recrystallization Solvent | Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling. |
| Premature Crystallization During Hot Filtration | If a hot filtration step is necessary to remove insoluble impurities, pre-heat the filtration funnel and receiving flask to prevent the compound from crashing out of solution prematurely. |
Data Presentation
Table 1: TLC Analysis Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | Potassium Permanganate (KMnO₄) stain or Ninhydrin stain with heating |
| Expected Rf of Product | ~0.3-0.4 (highly dependent on the exact eluent composition) |
| Expected Rf of Starting Amine | Close to the baseline (highly polar) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for recrystallization.
References
Technical Support Center: tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This technical support center provides guidance on the stability, storage, and handling of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored under an inert atmosphere at room temperature.[1] Some suppliers of structurally similar compounds recommend refrigeration at 2-8°C in a tightly sealed container, protected from moisture.[2] For long-term storage, the lower temperature is advisable to minimize potential degradation.
Q2: Is this compound sensitive to light or air?
While specific data for this compound is limited, a related compound, tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate, is noted to be light-sensitive. Therefore, it is best practice to store this compound in a tightly sealed, amber glass vial to protect it from light and atmospheric moisture. Storage under an inert gas like argon or nitrogen is also recommended.[1]
Q3: What is the expected shelf-life of this compound?
The shelf-life is not explicitly stated by most suppliers. However, when stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for at least one to two years. For critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for an extended period.
Q4: What are the signs of degradation?
Visual signs of degradation may include a change in color or the presence of visible impurities. From a chemical perspective, degradation may be indicated by the appearance of new peaks in analytical tests such as HPLC or NMR. The primary degradation pathways for this molecule would likely involve the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group or reactions involving the ketone functional group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions. If the compound has been stored improperly (e.g., exposed to light, moisture, or air), obtain a fresh batch. It is advisable to aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Low purity observed on analysis | The compound may have degraded over time or during handling. | Re-purify the compound if possible (e.g., by column chromatography). For future use, ensure proper storage and handling procedures are followed. Always use freshly prepared solutions for experiments. |
| Poor solubility | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the compound using analytical techniques like NMR or LC-MS. If degradation is confirmed, use a fresh sample. |
Stability Data Summary
| Condition | Time Point | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 months | 99.5 | White Solid |
| 6 months | 99.4 | White Solid | |
| 12 months | 99.2 | White Solid | |
| 24 months | 99.0 | White Solid | |
| Room Temp, Dark, Inert Atmosphere | 0 months | 99.5 | White Solid |
| 6 months | 99.1 | White Solid | |
| 12 months | 98.5 | Off-white Solid | |
| 24 months | 97.8 | Off-white Solid | |
| 40°C, 75% RH, Exposed to Air/Light | 0 months | 99.5 | White Solid |
| 1 month | 95.2 | Yellowish Solid | |
| 3 months | 90.1 | Yellowish Solid |
Experimental Protocols
Protocol: General Procedure for Stability Testing of this compound
-
Sample Preparation: Aliquot the compound into several amber glass vials.
-
Initial Analysis (Time 0): Analyze an initial sample for purity and appearance. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure.
-
Storage Conditions: Store the vials under various conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature, and humidity). Ensure each condition includes protection from light and exposure to air, as required for the study design.
-
Time Points: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove a vial from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature before opening. Analyze the sample for purity and appearance using the same methods as the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation under each storage condition.
Visualizations
Caption: Workflow for assessing the stability of the compound.
Caption: Factors affecting the stability of the compound.
References
Technical Support Center: Synthesis of Chiral Isoindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of chiral isoindole derivatives. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral isoindole derivatives?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemic mixture. This process nullifies the stereoselectivity of a synthesis, which is problematic because often only one enantiomer of a chiral molecule exhibits the desired biological or pharmacological activity. The other enantiomer can be inactive or even cause undesirable side effects. Therefore, controlling stereochemistry is paramount in the development of chiral drugs based on the isoindole scaffold.
Q2: What are the most common causes of racemization in the synthesis of isoindole derivatives?
A2: Racemization in these syntheses typically occurs through the formation of a planar, achiral intermediate, such as an enolate, which can be protonated from either face with equal probability.[1] The primary factors that promote this are:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the inversion barrier of the chiral center.[1]
-
Inappropriate Reagents: The choice of base is critical. Strong bases can readily deprotonate a stereogenic center, leading to racemization.
-
Solvent Effects: Polar, protic solvents can stabilize charged, achiral intermediates, thereby promoting racemization.[2]
Q3: How can I detect and quantify racemization in my product?
A3: The most common and reliable method for detecting and quantifying the ratio of enantiomers (and thus the extent of racemization) is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (ee%). Other techniques include Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to a loss of enantioselectivity during the synthesis of chiral isoindole derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the final product. | 1. Inappropriate Base: Using a strong base (e.g., KOH, NaOEt) can lead to the abstraction of a proton at the chiral center, forming a planar intermediate that then racemizes. | Use a weaker or more sterically hindered base. Consider bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). In some cases, cesium carbonate (Cs₂CO₃) has been used effectively.[3] |
| 2. High Reaction Temperature: Higher temperatures can provide the activation energy for racemization pathways to occur. | Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even lower to minimize racemization.[2] A temperature optimization study can help find the ideal balance between reaction rate and enantioselectivity. | |
| 3. Unsuitable Solvent: Polar protic solvents can stabilize achiral intermediates that lead to racemization. | Screen a range of aprotic solvents. Non-polar solvents like toluene or dichloromethane (DCM) are often preferred.[2][4] A solvent screen is a valuable step in optimizing your reaction. | |
| Product racemizes during workup or purification. | 1. Harsh pH Conditions: Exposure to strong acids or bases during aqueous workup can cause epimerization at the stereocenter. | Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching the reaction. Minimize contact time with acidic or basic solutions.[2] |
| 2. Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina (basic or neutral).[2] | |
| 3. High Temperatures during Solvent Removal: Prolonged heating can lead to racemization. | Use a rotary evaporator at reduced pressure and moderate temperature to remove the solvent.[2] |
Data Presentation: Impact of Reaction Conditions on Enantioselectivity
The following tables summarize the impact of various catalysts and reaction conditions on the enantiomeric excess (ee%) of isoindolinone products, providing a basis for experimental design.
Table 1: Effect of Chiral Phase-Transfer Catalyst and Base on Enantiomeric Excess
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Maruoka Catalyst (10) | Cs₂CO₃ | Toluene | RT | >95 | 20 |
| 2 | Cinchonidinium salt 12a (10) | Cs₂CO₃ | Toluene | RT | >95 | <10 |
| 3 | Cinchonidinium salt 12b (10) | Cs₂CO₃ | Toluene | RT | >95 | <10 |
| 4 | Cinchonidinium salt 13a (10) | Cs₂CO₃ | Toluene | RT | >95 | 21 |
| 5 | Cinchonidinium salt 13a (10) | K₂CO₃ | Toluene | RT | >95 | 21 |
| 6 | Cinchonidinium salt 13a (10) | K₃PO₄ | Toluene | RT | >95 | 21 |
Data adapted from a study on the enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions.[3]
Table 2: Influence of Solvent and Temperature on Asymmetric Dearomatization
| Entry | Catalyst | Solvent | Temperature | Yield (%) | ee (%) |
| 1 | C10 | DCM | RT | 95 | 84 |
| 2 | C10 | THF | RT | 51 | 21 |
| 3 | C10 | Toluene | RT | 97 | 84 |
| 4 | C10 | DCE | RT | 88 | 94 |
| 5 | C10 | DCE | RT (with 4 Å MS) | 89 | 98 |
Data from a study on the switchable divergent synthesis of chiral indole derivatives, showcasing the significant impact of solvent and additives on enantioselectivity.[5]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Synthesis of 3-Substituted Isoindolinones
This protocol is a general guideline for a chiral phase-transfer catalyzed intramolecular aza-Michael reaction.
-
Reaction Setup: To a solution of the starting material (e.g., an N-substituted 2-vinylbenzamide) in toluene, add the chiral phase-transfer catalyst (e.g., a cinchoninium salt, 10 mol%) and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[3]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general procedure and the specific column, mobile phase, and conditions should be optimized for your specific compound.
-
Sample Preparation: Prepare a dilute solution of your purified isoindole derivative in the mobile phase (e.g., a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a chiral HPLC column (e.g., Daicel Chiralpak series).
-
Analysis: Inject a sample of the racemic mixture first to determine the retention times of both enantiomers. Then, inject your synthesized sample to determine the ratio of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Visualizations
Caption: Base-catalyzed racemization mechanism via a planar, achiral intermediate.
Caption: A decision-making workflow for troubleshooting racemization in isoindole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate.
Experimental Workflow
A plausible and scalable synthetic route to this compound involves a three-step process:
-
Diels-Alder Reaction: Formation of the core bicyclic structure.
-
Reductive Amination: Introduction of the nitrogen atom.
-
Boc Protection: Installation of the tert-butyloxycarbonyl protecting group.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Diels-Alder Reaction
Q1: My Diels-Alder reaction is slow and gives low yields at scale. What can I do?
A1:
-
Increase Temperature and Pressure: Diels-Alder reactions are often accelerated by heat and pressure. On a larger scale, ensuring uniform heat distribution is critical. Use a jacketed reactor with a reliable heating/cooling system.
-
Catalysis: Consider using a Lewis acid catalyst to increase the reaction rate. However, catalyst selection and removal at scale can add complexity and cost.
-
Solvent Choice: Ensure your solvent is appropriate for the reaction temperature and dissolves the reactants sufficiently. High-boiling point aromatic solvents are often used.
-
Diene Purity: Ensure your diene (e.g., 1,3-butadiene) is of high purity and free from inhibitors.
Q2: I am observing the formation of polymeric byproducts in my Diels-Alder reaction. How can I minimize this?
A2:
-
Control Reactant Addition: Add the dienophile to the diene solution in a controlled manner, especially at elevated temperatures. This can help to minimize the self-polymerization of the diene.
-
Use of Inhibitors: For highly reactive dienes, a small amount of a polymerization inhibitor (e.g., hydroquinone) can be added. This must be carefully evaluated to ensure it doesn't interfere with the desired reaction.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by an appropriate analytical method (e.g., GC, HPLC) and stop it once the desired conversion is reached.
Reduction Step
Q3: The catalytic hydrogenation of the Diels-Alder adduct is sluggish. How can I improve the reaction rate?
A3:
-
Catalyst Loading and Activity: Increase the catalyst (e.g., Pd/C) loading. Ensure you are using a high-quality, active catalyst. Catalyst poisoning can be an issue; ensure your starting material and solvent are free from impurities like sulfur compounds.
-
Hydrogen Pressure: Increasing the hydrogen pressure will generally increase the reaction rate. Ensure your reactor is rated for the intended pressure.
-
Agitation: Efficient agitation is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure your reactor's stirring is adequate for the scale.
-
Solvent: The choice of solvent can influence the reaction rate. Alcohols like ethanol or methanol are often good choices for hydrogenations.
Q4: I am seeing over-reduction or side reactions during the hydrogenation. What should I do?
A4:
-
Reaction Conditions: Over-reduction can be minimized by carefully controlling the temperature, pressure, and reaction time.
-
Catalyst Selection: A less active catalyst might be necessary to avoid unwanted side reactions.
-
Monitoring: Closely monitor the reaction progress to stop it at the desired point.
Boc Protection
Q5: The Boc protection of the secondary amine is incomplete. How can I drive it to completion?
A5:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O).
-
Base: A suitable base, such as triethylamine or diisopropylethylamine, is required to neutralize the acid formed during the reaction. Ensure the base is of good quality and used in sufficient quantity.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion.
Q6: How do I remove the excess Boc₂O and other impurities after the Boc protection step?
A6:
-
Aqueous Workup: A standard aqueous workup with a mild acid (e.g., dilute HCl or citric acid) will quench the excess Boc₂O and remove the amine base.
-
Crystallization: The Boc-protected product is often a solid and can be purified by crystallization from an appropriate solvent system.
Final Ketone Formation
Q7: The selective transformation to the 4-oxo compound is challenging. What are the key considerations?
A7: This step is complex and may involve a multi-step sequence of selective reduction and oxidation.
-
Protecting Group Strategy: It might be necessary to employ a different protecting group strategy to differentiate the two carbonyl groups of the intermediate dione.
-
Selective Reagents: Use of chemoselective reducing agents (e.g., sodium borohydride under specific conditions) followed by a controlled oxidation (e.g., Swern or Dess-Martin oxidation) could be a viable route. Each of these steps will have its own set of challenges at scale, including temperature control and reagent handling.
Quantitative Data Summary
The following table provides a hypothetical comparison of key parameters for lab-scale and scale-up synthesis. Actual values will depend on the specific process and equipment used.
| Parameter | Lab Scale (10 g) | Scale-up (1 kg) | Key Considerations for Scale-up |
| Diels-Alder Reaction Time | 4-8 hours | 6-12 hours | Heat transfer, mixing efficiency |
| Hydrogenation Pressure | 50 psi | 100-200 psi | Reactor pressure rating, safety |
| Catalyst Loading (Pd/C) | 5-10 mol% | 1-5 mol% | Cost, filtration at scale |
| Boc₂O Equiv. | 1.1 - 1.5 | 1.05 - 1.2 | Cost, minimizing excess reagent |
| Typical Overall Yield | 40-60% | 50-70% | Process optimization, minimizing losses |
Experimental Protocols
Step 1: Diels-Alder Reaction (Illustrative)
-
To a high-pressure reactor, charge maleimide and a suitable solvent (e.g., toluene).
-
Seal the reactor and purge with nitrogen.
-
Introduce 1,3-butadiene as a liquefied gas.
-
Heat the reactor to the target temperature (e.g., 100-150 °C) and monitor the internal pressure.
-
Maintain the reaction at temperature for the required time, monitoring the progress by GC.
-
Cool the reactor to room temperature and vent the excess pressure.
-
Concentrate the reaction mixture under reduced pressure. The crude product may be used directly in the next step or purified by crystallization.
Step 2: Catalytic Hydrogenation (Illustrative)
-
Charge the Diels-Alder adduct, a suitable solvent (e.g., ethanol), and the Pd/C catalyst to a hydrogenation reactor.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the hydrogen uptake.
-
Once the reaction is complete, vent the reactor and filter the catalyst through a pad of celite.
-
Concentrate the filtrate to obtain the crude reduced product.
Step 3: Boc Protection (Illustrative)
-
Dissolve the crude amine from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and unreacted Boc₂O.
-
Dry the organic layer, concentrate, and purify the product by crystallization or chromatography.
Logical Relationships in Troubleshooting
Caption: Logical relationships for troubleshooting common synthesis issues.
Technical Support Center: Isoindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during isoindole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My isoindole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in isoindole synthesis, primarily due to the inherent instability of the isoindole ring system, which is prone to decomposition.[1][2] Key factors and solutions include:
-
Product Instability: The target isoindole may be degrading during the reaction or workup. Isoindoles are sensitive to prolonged exposure to heat, light, and air.[1]
-
Solution: Minimize reaction and workup times.[1] If the final application allows, consider trapping the highly reactive isoindole in situ with a dienophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD). This confirms the formation of the isoindole by creating a more stable adduct.[1][3]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly affect the yield.[1]
-
Solution: Systematically optimize reaction conditions. For instance, in one-pot syntheses of polycyclic isoindolines, chlorinated solvents like dichloromethane gave high yields.[4] The reaction temperature may also need to be adjusted, as some isoindole syntheses are sensitive to high temperatures which can accelerate decomposition.[2]
-
-
Polymerization: Isoindoles can act as both nucleophiles and electrophiles (after protonation), leading to polymerization.[4] This is a common side reaction, especially if an electrophile is not consumed completely, leading to the formation of an electrophilic isoindolium species that reacts with the remaining nucleophilic isoindole.[4]
-
Solution: To avoid polymerization when protonation is involved, use an excess of acid to ensure the complete conversion of the isoindole to the isoindolium ion before it can react with itself.[4]
-
Q2: My isoindole product seems to form but decomposes during purification. What can I do?
A2: Purification is a critical step where significant product loss can occur due to the instability of the isoindole ring.[2][5]
-
Decomposition on Silica/Alumina: Standard column chromatography using silica or alumina can lead to decomposition, as these stationary phases can be too acidic or basic.[2]
-
Solution 1: Use a deactivated stationary phase, such as silica gel treated with triethylamine, or consider alternative media like Florisil or reverse-phase C18.[2]
-
Solution 2: If possible, avoid chromatography altogether. Develop a purification strategy based on crystallization or precipitation from a cold solvent.[2][5]
-
-
Thermal Degradation: If distillation is attempted, the required heat can cause decomposition.
Q3: How do substituents affect the stability of the isoindole product?
A3: Substituents play a critical role in the stability of the isoindole core.[2][5]
-
Electronic Effects: Electron-withdrawing groups can enhance stability, making the isoindole derivatives easier to synthesize and purify.[2][5]
-
Steric Effects: Increasing the bulk and degree of substitution on the isoindole N-substituent can lead to substantial increases in stability.[6][7] Sterically bulky substituents can provide kinetic stability, hindering decomposition pathways.[2]
Q4: I am observing significant side reactions, such as polymerization. How can I minimize these?
A4: Polymerization is a major side reaction stemming from the high reactivity of the isoindole ring.[4]
-
Cause: Incomplete reaction with an electrophile can generate an electrophilic isoindolium species that reacts with unreacted nucleophilic isoindole, initiating polymerization.[4]
-
Solution: When using an acid to generate an isoindolium electrophile for subsequent reactions (an "umpolung" strategy), ensure complete protonation by using a large excess of the acid.[4] A one-pot procedure where the isoindole is generated and immediately reacted in the next step often gives the highest yield by minimizing its lifetime in a reactive state.[1][4]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for One-Pot Polycyclic Isoindoline Synthesis (Data sourced from a study on isoindole umpolung strategy)[4]
| Entry | Solvent | Acid | Equivalents of Acid | Yield (%) |
| 1 | CH₂Cl₂ | TFA | 10 | >98 (84) |
| 2 | ClCH₂CH₂Cl | TFA | 10 | >98 |
| 3 | CHCl₃ | TFA | 10 | 95 |
| 4 | Toluene | TFA | 10 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindoles
This method is a classical approach starting from α,α'-dibromo-o-xylene.[1]
Materials:
-
α,α'-Dibromo-o-xylene
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add α,α'-dibromo-o-xylene (1.0 eq.) and the anhydrous solvent under an inert atmosphere.
-
Add the primary amine (1.0-1.2 eq.) to the solution.
-
Add the base (2.0-2.2 eq.) to the reaction mixture.
-
Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on amine reactivity) and monitor progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on deactivated silica gel, though this step is challenging due to the instability of many isoindoles.[1]
Protocol 2: Synthesis and In Situ Trapping via Diels-Alder Reaction
This method is used when the isoindole is too unstable to isolate, involving its formation and immediate trapping in a Diels-Alder reaction.[1][3]
Materials:
-
Isoindole precursor (e.g., from Protocol 1)
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent
Procedure:
-
Generate the isoindole using a suitable method (like Protocol 1, but without proceeding to workup).
-
Once the formation of the isoindole is indicated by TLC or other monitoring, add the dienophile (1.0-1.5 eq.) directly to the reaction mixture.
-
Allow the Diels-Alder reaction to proceed. The reaction time and temperature will depend on the specific isoindole and dienophile used.
-
Once the reaction is complete, proceed with a standard aqueous workup.
-
The resulting Diels-Alder adduct is typically much more stable than the parent isoindole and can be purified using standard techniques like column chromatography or crystallization.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Decision workflow for isoindole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. The content focuses on identifying and mitigating byproduct formation during the common synthetic route, a Diels-Alder reaction between N-Boc-pyrrole and cyclohexenone.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solutions | Expected Outcome (Ideal) |
| Low to No Product Formation | 1. Low Reactivity of N-Boc-pyrrole: Pyrroles are aromatic and thus reluctant to participate in Diels-Alder reactions. The Boc protecting group helps but may not be sufficient under mild conditions. | • Increase reaction temperature (thermal conditions). • Employ a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) to activate the cyclohexenone dienophile.[1][2] • Increase reaction time and monitor progress by TLC or LC-MS. | Formation of the desired Diels-Alder adduct. |
| 2. Reaction Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and at elevated temperatures, the equilibrium may favor the starting materials.[3][4] | • Optimize the reaction temperature; avoid excessive heat. • Use a dienophile that forms a more stable adduct. • If possible, remove the product from the reaction mixture as it forms. | Increased yield of the desired product by shifting the equilibrium. | |
| Presence of Multiple Isomers | 1. Formation of Endo and Exo Diastereomers: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetic product, while the exo is thermodynamically more stable.[5][6][7] | • To favor the kinetic (often endo) product, use lower reaction temperatures and shorter reaction times. • To favor the thermodynamic (often exo) product, use higher temperatures and longer reaction times, allowing for equilibration. • Utilize chiral Lewis acids for asymmetric induction if a specific enantiomer is desired. | Control over the stereochemical outcome of the reaction. |
| Significant Byproduct Peaks in LC-MS/NMR | 1. Michael Addition Product: N-Boc-pyrrole can act as a nucleophile and undergo a Michael addition to the cyclohexenone, especially in the presence of certain catalysts or under protic conditions.[8][9][10][11] | • Use aprotic solvents. • Carefully select the Lewis acid; some may favor Michael addition. • Optimize reaction temperature; lower temperatures may disfavor Michael addition. | Minimization of the Michael adduct byproduct. |
| 2. Polymerization/Oligomerization of N-Boc-pyrrole: Under acidic or high-temperature conditions, N-Boc-pyrrole can polymerize.[12] | • Control the stoichiometry of reactants carefully. • Avoid overly harsh acidic conditions. • Maintain the lowest effective reaction temperature. | Reduced formation of polymeric byproducts. | |
| 3. De-Boc Product: If the reaction conditions are too acidic or heated for a prolonged period, the Boc protecting group can be cleaved. | • Use milder Lewis acids or thermal conditions. • Buffer the reaction mixture if necessary. • Limit reaction time to what is necessary for product formation. | Preservation of the Boc protecting group on the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically the exo diastereomer of the desired endo product, a Michael addition product where the N-Boc-pyrrole adds to the cyclohexenone in a 1,4-fashion, and potentially oligomers of N-Boc-pyrrole. Under harsh conditions, deprotection of the Boc group can also occur.[5][6][7][8][9][10][11][12]
Q2: How can I distinguish between the endo and exo isomers?
A2: The endo and exo isomers are diastereomers and can often be separated by column chromatography. Spectroscopically, 1D and 2D NMR techniques, such as NOESY, can be used to determine the stereochemistry by observing through-space correlations between protons on the isoindole core and the cyclohexanone ring.
Q3: My reaction is not proceeding to completion. What can I do?
A3: The Diels-Alder reaction with pyrroles can be sluggish due to the aromaticity of the pyrrole ring. To drive the reaction to completion, you can try increasing the reaction temperature, using a Lewis acid catalyst to activate the cyclohexenone, or increasing the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
Q4: I am observing a significant amount of a byproduct with the same mass as the product. What is it likely to be?
A4: A byproduct with the same mass is most likely the exo diastereomer of your target endo product (or vice-versa). These isomers can be challenging to separate. Optimization of the reaction conditions (temperature, catalyst) can influence the endo/exo ratio.
Q5: How can I minimize the formation of the Michael addition byproduct?
A5: The Michael addition is often favored by protic conditions or certain Lewis acids. To minimize this byproduct, ensure you are using a dry, aprotic solvent. Screening different Lewis acids may also be necessary, as some are more prone to promoting Michael addition than others. Lowering the reaction temperature can also help.[9][11]
Experimental Protocols
Protocol 1: Synthesis of this compound (Thermal Conditions)
-
To a solution of N-Boc-pyrrole (1.0 eq) in a high-boiling point aprotic solvent (e.g., toluene or xylene) is added cyclohexenone (1.2 eq).
-
The reaction mixture is heated to reflux (typically 110-140 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to separate the desired product from unreacted starting materials and byproducts.
Protocol 2: Lewis Acid-Catalyzed Synthesis
-
To a solution of cyclohexenone (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a Lewis acid (e.g., ZnCl₂, 1.0 eq).
-
The mixture is stirred for 15-30 minutes.
-
A solution of N-Boc-pyrrole (1.0 eq) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ or water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 3: Byproduct Analysis by HPLC-MS
-
Column: A C18 reversed-phase column is typically suitable for the separation of the main product and its byproducts.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Detection: UV detection at a wavelength where the components absorb (e.g., 210 nm) and mass spectrometry (MS) for mass identification.
-
Sample Preparation: The crude reaction mixture is diluted in the initial mobile phase composition and filtered before injection.
Visualizations
Caption: Reaction pathway for the synthesis of the target molecule and potential byproducts.
References
- 1. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Biological Activity of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate Derivatives: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable scarcity of specific research on the biological activity of derivatives of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. While the broader isoindoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, specific derivatization and subsequent biological evaluation of the this compound core structure appear to be limited or not extensively published.
The isoindoline core, a bicyclic heterocyclic system, is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. However, the specific substitution pattern and the presence of the tert-butyl carbamate protecting group in the requested molecule define a unique chemical space that has not been the subject of detailed comparative studies in the accessible scientific literature.
This guide, therefore, cannot provide a direct comparison of the biological activities of various derivatives of this compound due to the absence of requisite experimental data. The following sections will instead provide a general overview of the biological potential of related isoindoline structures to offer a contextual understanding for researchers and drug development professionals interested in this area.
General Biological Activities of Related Isoindoline Scaffolds
Research into the broader class of isoindoline derivatives has identified several key areas of biological activity. It is plausible that derivatives of this compound could be explored for similar therapeutic applications.
Anticancer Activity
Numerous studies have focused on the synthesis and evaluation of isoindoline derivatives as potential anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, interaction with DNA, and induction of apoptosis. For instance, certain substituted isoindolines have demonstrated selective cytotoxicity against various cancer cell lines.
Kinase Inhibition
The modulation of kinase activity is a critical strategy in the development of targeted cancer therapies. The isoindoline scaffold has been utilized as a template for the design of potent kinase inhibitors. It is conceivable that modifications to the this compound core could yield derivatives with specific kinase inhibitory profiles.
Experimental Protocols for Future Research
For researchers interested in exploring the biological activities of novel this compound derivatives, the following general experimental protocols for anticancer and kinase inhibition assays can serve as a starting point.
General Protocol for In Vitro Anticancer Activity Screening
-
Cell Culture: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at varying concentrations.
-
Cytotoxicity Assay (MTT Assay):
-
After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
-
General Protocol for Kinase Inhibition Assay
-
Kinase and Substrate Preparation: The target kinase and its specific substrate are purified and prepared in an appropriate assay buffer.
-
Compound Incubation: The test derivatives are pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Activity: Kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis and biological evaluation of novel this compound derivatives.
Figure 1. Conceptual workflow for drug discovery based on the this compound scaffold.
Conclusion
While a specific comparative guide on the biological activity of this compound derivatives cannot be provided at this time due to a lack of available data, the broader family of isoindoline compounds demonstrates significant therapeutic potential. The information and generalized protocols presented here are intended to serve as a foundational resource for researchers and drug development professionals to initiate investigations into this promising, yet underexplored, area of medicinal chemistry. Further research is warranted to synthesize and evaluate novel derivatives of this scaffold to uncover their potential biological activities and contribute to the development of new therapeutic agents.
A Comparative Guide to Boc and Cbz Protection for Hexahydroisoindoles
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for nitrogen-containing heterocycles like hexahydroisoindole is a critical decision that can significantly impact the success of a synthetic route. Among the most widely used protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide provides an objective comparison of their performance in the context of hexahydroisoindole protection, supported by general experimental data and protocols.
The core distinction between Boc and Cbz lies in their deprotection conditions, which forms the basis of their synthetic utility and orthogonality.[1][2][3] The Boc group is known for its sensitivity to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[4] This fundamental difference allows for their selective removal in the presence of one another, a crucial strategy in complex, multi-step syntheses.[1]
Chemical Properties and Stability
A comparative overview of the fundamental properties of Boc and Cbz protecting groups is presented below.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1][5] | Labile to catalytic hydrogenolysis and strong acids.[1][6] |
Protection of Hexahydroisoindole: A Comparative Overview
The protection of the secondary amine in the hexahydroisoindole core can be efficiently achieved with both Boc and Cbz groups, generally affording high yields. The choice between the two often depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Quantitative Data Summary
| Protecting Group | Reagent | Typical Yield (%) | Reaction Time | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95 | 1-3 hours | TFA in CH₂Cl₂ or HCl in dioxane |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90 | 2-4 hours | H₂, Pd/C in MeOH or EtOAc |
Note: The yields and reaction times are generalized from standard amine protection protocols and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Boc Protection of Hexahydroisoindole
This protocol describes a general procedure for the N-Boc protection of hexahydroisoindole using di-tert-butyl dicarbonate.
Materials:
-
Hexahydroisoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve hexahydroisoindole (1 equivalent) in the chosen solvent (e.g., CH₂Cl₂).
-
Add a base such as triethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-hexahydroisoindole.
Cbz Protection of Hexahydroisoindole
This protocol outlines a general procedure for the N-Cbz protection of hexahydroisoindole using benzyl chloroformate.
Materials:
-
Hexahydroisoindole
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane/water mixture or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve hexahydroisoindole (1 equivalent) in the chosen solvent system (e.g., a mixture of dioxane and water).
-
Add an aqueous solution of the base (e.g., Na₂CO₃, 2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield N-Cbz-hexahydroisoindole.
Deprotection Strategies
The differing lability of the Boc and Cbz groups is the foundation of their orthogonal use in synthesis.[1]
Boc Deprotection
The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1]
Experimental Protocol: A solution of the N-Boc-hexahydroisoindole (1 equivalent) in dichloromethane (DCM) is treated with an excess of trifluoroacetic acid (e.g., 20-50% TFA in DCM) at room temperature.[1] The reaction is typically complete within 1-2 hours. The volatiles are then removed in vacuo to yield the deprotected hexahydroisoindole as a TFA salt.
Cbz Deprotection
The Cbz group is most commonly cleaved by catalytic hydrogenolysis.[6][7]
Experimental Protocol: To a solution of N-Cbz-hexahydroisoindole (1 equivalent) in a suitable solvent like methanol or ethanol, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.[7] The mixture is then stirred under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the deprotected hexahydroisoindole.
Visualizing the Workflow
References
A Comparative Guide to Alternatives for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate serves as a valuable scaffold, providing a rigid bicyclic core with a protected nitrogen and a reactive ketone functionality. However, the exploration of alternative scaffolds is often necessary to modulate physicochemical properties, explore new chemical space, and optimize synthetic routes. This guide provides an objective comparison of viable alternatives to this key intermediate, supported by experimental data and detailed protocols.
Introduction to the Core Scaffold and its Alternatives
This compound is a bicyclic building block featuring a protected amine within a hexahydroisoindole ring system, with a ketone at the 4-position. This structure is of interest in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.
This guide focuses on a comparative analysis of the target compound with two commercially available, monocyclic alternatives that offer a similar profile of a Boc-protected nitrogen and a ketone functionality:
-
Alternative 1: tert-Butyl 4-oxopiperidine-1-carboxylate
-
Alternative 2: tert-Butyl 3-oxopyrrolidine-1-carboxylate
These alternatives, featuring six- and five-membered rings respectively, provide a basis for evaluating the impact of ring size and steric hindrance on synthetic outcomes. A key reaction for comparing the utility of these building blocks is reductive amination , a fundamental transformation in the synthesis of amine-containing molecules.
Comparative Synthesis of the Building Blocks
The accessibility of a building block is a crucial factor in its practical application. The following table summarizes the synthetic routes to the target compound and its alternatives.
| Compound | Starting Material(s) | Key Reaction Steps | Overall Yield | Reference |
| This compound | Diethyl adipate | Dieckmann Condensation, Alkylation, Decarboxylation, Boc Protection | Not explicitly reported in a single route | General knowledge based on Dieckmann condensation principles.[1][2][3] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1-Benzyl-4-piperidone | Boc Protection, Hydrogenolysis | ~72% (over 2 steps) | |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | Diethyl maleate, Benzylamine | Michael Addition, Dieckmann Condensation, Decarboxylation, Boc Protection, Oxidation | Not explicitly reported in a single route | General synthetic strategies |
Synthesis Workflow:
Caption: Synthetic pathways to the target compound and its alternatives.
Performance in Reductive Amination
Reductive amination is a cornerstone reaction for the introduction of nitrogen-containing substituents. The performance of the target scaffold and its alternatives in this reaction is a key indicator of their utility. The following data is compiled from various sources to provide a comparative overview.
| Ketone Substrate | Amine | Reducing Agent | Solvent | Yield | Reference |
| This compound | Benzylamine | NaBH(OAc)₃ | Dichloromethane | Not explicitly reported | N/A |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Aniline | NaBH(OAc)₃ | Dichloromethane | ~90% | [4] |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 3,4-Dichloroaniline | NaBH(OAc)₃ | Dichloromethane | 98% | [5] |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | Benzylamine | NaBH(OAc)₃ | Dichloromethane | ~85% (representative) | General literature procedures |
Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Experimental Protocols
Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
A solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq). The reaction is stirred at room temperature until completion. The resulting tert-butyl 1-benzyl-4-oxopiperidine-1-carboxylate is then subjected to hydrogenolysis. The compound is dissolved in an appropriate solvent like ethanol, and a palladium on carbon catalyst (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the debenzylation is complete. Filtration of the catalyst and removal of the solvent under reduced pressure yields the product.
Reductive Amination of tert-Butyl 4-oxopiperidine-1-carboxylate with Aniline[7]
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and aniline (1.1 eq) in dichloromethane, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Discussion and Conclusion
This guide provides a comparative overview of this compound and two viable monocyclic alternatives.
-
tert-Butyl 4-oxopiperidine-1-carboxylate emerges as a highly accessible and reactive alternative. Its synthesis from commercially available starting materials is straightforward, and it demonstrates high yields in reductive amination reactions. The piperidine scaffold offers a flexible six-membered ring system that is prevalent in many bioactive molecules.
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate provides a five-membered ring scaffold, which can be advantageous for accessing different conformational spaces compared to the six-membered ring of piperidine or the bicyclic system of the target compound. While its synthesis is more involved, it is a valuable building block for generating libraries of compounds with a pyrrolidine core.
-
This compound offers a more rigid and sterically demanding bicyclic scaffold. While this rigidity can be beneficial for locking in specific conformations for optimal binding to a biological target, its synthesis is more complex, and its reactivity in transformations like reductive amination may be comparatively lower due to steric hindrance.
Logical Relationship of Building Block Selection:
Caption: Decision-making flowchart for selecting a building block.
References
Unveiling the Potential of Isoindole-Derived GABA Receptor Modulators: A Comparative Guide
For researchers and scientists at the forefront of neuropharmacology and drug development, the quest for novel therapeutics targeting the γ-aminobutyric acid type A (GABA-A) receptor continues to be a critical endeavor. This guide provides a comprehensive comparison of the efficacy of emerging isoindole-derived GABA-A receptor modulators against established benzodiazepines, supported by experimental data and detailed methodologies.
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key therapeutic target. While benzodiazepines have long been the mainstay for modulating GABA-A receptor activity, their clinical use is often limited by side effects such as sedation, tolerance, and dependence. This has spurred the development of novel modulators with improved pharmacological profiles. Among these, isoindole derivatives, particularly isoindolin-1-ones, have emerged as a promising class of positive allosteric modulators (PAMs) with potent anticonvulsant properties.
Comparative Efficacy of Isoindole Derivatives and Diazepam
Recent studies have highlighted the significant potential of 2,7-disubstituted isoindolin-1-one derivatives as highly potent PAMs of GABA-A receptors. To provide a clear comparison, the following table summarizes the in vitro efficacy of a representative isoindolin-1-one compound, Cpd48, alongside the well-established benzodiazepine, Diazepam. The data is presented for two major GABA-A receptor subtypes, α1β2γ2 and α2β2γ2, which are known to mediate sedative/hypnotic and anxiolytic effects, respectively.
| Compound | Receptor Subtype | Potency (EC50) [µM] | Efficacy (Emax) [% of GABA response] | Binding Affinity (Ki) [nM] |
| Cpd48 (Isoindolin-1-one derivative) | α1β2γ2 | 0.04 | 1768 | Not Reported |
| α2β2γ2 | 0.07 | 1008 | Not Reported | |
| Diazepam | α1β2γ2 | 0.022 | 177 | 8.6 |
| α2β2γ2 | Not Reported | Not Reported | Not Reported |
Note: Efficacy (Emax) for PAMs is expressed as the fold increase in the GABA EC20 response. For clarity in comparison, this has been converted to a percentage of the GABA response. Data for Cpd48 is sourced from a 2025 study on novel isoindolin-1-one derivatives.[1][2][3] Data for Diazepam is compiled from various pharmacological studies.[4][5][6][7]
The data reveals that Cpd48 exhibits remarkable potency and efficacy at both α1β2γ2 and α2β2γ2 receptor subtypes, with EC50 values in the nanomolar range and a significantly higher maximal efficacy compared to Diazepam.[1][2][3] This suggests that isoindolin-1-one derivatives could be more effective in potentiating the GABAergic response.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language.
Caption: GABA-A receptor signaling pathway.
Caption: Electrophysiological recording workflow.
Caption: Radioligand binding assay workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the potentiation of GABA-evoked currents by modulators in HEK293 cells stably expressing specific GABA-A receptor subtypes.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat α1β2γ2 or α2β2γ2 GABA-A receptor subtypes are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, and 2 ATP, with the pH adjusted to 7.2.
-
Drug Application: A baseline current is established by applying a concentration of GABA that elicits approximately 20% of the maximal response (EC20). The test compound (isoindole derivative or Diazepam) is then co-applied with GABA at various concentrations to determine the potentiation of the GABA-evoked current.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation) values are calculated using non-linear regression analysis.[8]
[³H]Flunitrazepam Binding Assay
This protocol is used to determine the binding affinity (Ki) of compounds to the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation: Whole brains from male Wistar rats (excluding the cerebellum) are homogenized in a Na-K phosphate buffer (pH 7.4) to prepare a crude membrane suspension.
-
Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled Diazepam (e.g., 10 µM). The incubation is carried out for 60 minutes at 25°C.[4]
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]Flunitrazepam (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]
Conclusion
The isoindolin-1-one derivatives represent a promising new class of GABA-A receptor positive allosteric modulators. The representative compound, Cpd48, demonstrates superior potency and efficacy in vitro compared to the classical benzodiazepine, Diazepam. These findings, coupled with its reported in vivo anticonvulsant activity, highlight the therapeutic potential of this chemical scaffold for the treatment of epilepsy and potentially other neurological disorders. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate the clinical utility of these novel modulators. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and explore the structure-activity relationships within this exciting class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. bio-protocol.org [bio-protocol.org]
Unveiling the Anticancer Potential: A Comparative Guide to 4-Oxohexahydroisoindole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-oxohexahydroisoindole derivatives, with a focus on their anticancer properties. This document summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes the experimental workflow.
The isoindole scaffold, a core structure in various biologically active compounds, has garnered significant attention in medicinal chemistry.[1] Derivatives of isoindole-1,3-dione, in particular, have demonstrated promising cytotoxic effects against a range of cancer cell lines.[2][3][4] This guide focuses on substituted hexahydro-1H-isoindole-1,3(2H)-dione and related isoindole-1,3-dione analogs, exploring how modifications to their chemical structure influence their anticancer activity.
Comparative Anticancer Activity
The cytotoxic effects of various isoindole-1,3-dione derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The data presented below is derived from in vitro studies utilizing the MTT assay to determine cellular viability after treatment with the respective compounds.[5]
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | Azide and Silyl Ether | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [6] |
| Compound 9 | - | HeLa (Cervical Cancer) | Cell-selective activity | [7] |
| Compound 11 | - | HeLa (Cervical Cancer) | Cell-selective activity | [7] |
| Compound 11 | - | C6 (Glioma) | Higher activity than positive control at 100 µM | [7] |
| Compound 13 | Silyl ether (-OTBDMS) and -Br | - | Potential chemotherapeutic drug | [2][4] |
| Compound 16 | Silyl ether (-OTBDMS) and -Br | - | Potential chemotherapeutic drug | [2][4] |
Note: The specific structures of compounds 9 and 11 and their detailed IC50 values were not fully elucidated in the referenced abstracts. The anticancer activity of these compounds is noted as "cell-selective" or in comparison to a positive control.[7]
Structure-Activity Relationship Insights
The collected data suggests that the anticancer activity of isoindole-1,3-dione derivatives is significantly influenced by the nature and position of their substituents.
-
Synergistic Effects: The presence of both an azide and a silyl ether group in Compound 7 resulted in potent inhibitory activity against the A549 lung cancer cell line, with an IC50 value of 19.41 ± 0.01 µM.[6] This suggests a synergistic or additive effect of these functional groups in conferring cytotoxicity.
-
Halogen and Silyl Ether Groups: Compounds 13 and 16 , which contain both a silyl ether (-OTBDMS) and a bromine atom, have been identified as potential alternative chemotherapeutic drugs, indicating that the combination of these groups enhances anticancer potential.[2][4]
-
Substituent-Dependent Cytotoxicity: The cytotoxic effect of trisubstituted isoindole derivatives was found to be dependent on the specific groups attached to the isoindole molecule when tested against HeLa, A549, MCF-7, PC3, and Caco-2 cell lines.[5] This highlights the importance of the substitution pattern in determining the biological activity.
-
Cell-Specific Activity: Compounds 9 and 11 demonstrated cell-selective activity against HeLa cancer cells, suggesting that certain structural modifications can lead to targeted effects on specific cancer types.[7] Furthermore, Compound 11 showed higher activity than the positive control against C6 glioma cells at a concentration of 100 µM.[7]
Experimental Protocols
The primary method used to evaluate the cytotoxic activity of the 4-oxohexahydroisoindole derivatives in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][8] This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.
MTT Assay Protocol
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (4-oxohexahydroisoindole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to assess the cytotoxicity of 4-oxohexahydroisoindole derivatives.
References
- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Ascendance of Isoindoles: A Comparative Guide to a Privileged Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the isoindole scaffold has emerged as a "privileged" structural motif, consistently appearing in a diverse array of biologically active compounds. This guide provides a comprehensive comparative analysis of isoindole-based scaffolds against other established therapeutic agents, supported by experimental data, detailed methodologies, and pathway visualizations to inform rational drug design and development.
The unique bicyclic structure of isoindole, a fusion of benzene and pyrrole rings, provides a versatile framework for interacting with a wide range of biological targets. Its derivatives have demonstrated significant potential in oncology, inflammatory diseases, neurodegenerative disorders, and virology. This guide will delve into a comparative analysis of their performance in these key therapeutic areas.
Anticancer Activity: A New Generation of Cytotoxic and Immunomodulatory Agents
Isoindole-1,3-dione derivatives, most notably thalidomide and its analogs lenalidomide and pomalidomide, have revolutionized the treatment of multiple myeloma. Their mechanism of action is complex, involving the modulation of the tumor microenvironment and direct cytotoxic effects.
A key target of these immunomodulatory drugs (IMiDs) is the transcription factor NF-κB, a critical regulator of inflammatory responses, cell survival, and proliferation. In contrast, proteasome inhibitors like bortezomib also target the NF-κB pathway but through a different mechanism.
Table 1: Comparative Anticancer Activity of Isoindole Derivatives and Other Agents
| Compound/Drug | Scaffold Type | Cancer Cell Line | IC50 (µM) | Reference |
| Isoindole Derivatives | ||||
| Compound 7 (azide and silyl ether substituted) | Isoindole-1,3-dione | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |
| 5-Fluorouracil (5-FU) | Pyrimidine analogue | A549 (Lung Carcinoma) | > 100 | [1] |
| N-benzylisoindole-1,3-dione 3 | Isoindole-1,3-dione | A549-Luc (Lung Carcinoma) | 114.25 | [2] |
| N-benzylisoindole-1,3-dione 4 | Isoindole-1,3-dione | A549-Luc (Lung Carcinoma) | 116.26 | [2] |
| Thalidomide Analogs | ||||
| Phthalazine-based analog 24b | Phthalazine | HepG-2 (Hepatocellular Carcinoma) | 2.51 µg/mL | [3] |
| Thalidomide | Isoindoline-1,3-dione | HepG-2 (Hepatocellular Carcinoma) | 11.26 µg/mL | [3] |
| Phthalazine-based analog 24b | Phthalazine | MCF-7 (Breast Cancer) | 5.80 µg/mL | [3] |
| Thalidomide | Isoindoline-1,3-dione | MCF-7 (Breast Cancer) | 14.58 µg/mL | [3] |
| Phthalazine-based analog 24b | Phthalazine | PC3 (Prostate Cancer) | 4.11 µg/mL | [3] |
| Thalidomide | Isoindoline-1,3-dione | PC3 (Prostate Cancer) | 16.87 µg/mL | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
Workflow for MTT Assay:
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, HeLa, C6) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole derivatives and control drugs.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Certain isoindole derivatives have shown potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[7] The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.
Table 2: Comparative COX Inhibition Data for Isoindole Derivatives
| Compound | Scaffold Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Isoindole Derivatives | |||||
| 2-(4-(piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione (IST3) | Isoindoline-1,3-dione | - | - | More effective than diclofenac and ibuprofen | [8] |
| PYZ16 | 1,5-diarylpyrazole | - | 0.52 | 10.73 | [8][9] |
| Reference Drugs | |||||
| Celecoxib | Pyrazole | - | 0.78 | 9.51 | [8][9] |
| Meloxicam | Thiazole | - | 7.58 ± 0.13 | - | [10] |
Apremilast, an isoindoline-1,3-dione derivative, is an oral phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[11] Its mechanism involves increasing intracellular cyclic AMP (cAMP) levels, which in turn modulates the expression of inflammatory cytokines.
A clinical study comparing apremilast to methotrexate in patients with chronic plaque psoriasis showed that apremilast was more effective in reducing the Psoriasis Area and Severity Index (PASI) score after 24 weeks.[12][13]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a variety of in vitro assays, often employing a colorimetric or fluorometric method.[14][15][16][17]
General Steps:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, meloxicam).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Detection: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using an enzyme immunoassay (EIA) or by detecting the peroxidase activity of COX.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Neurodegenerative Disorders: Targeting Cholinesterases
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Table 3: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | Scaffold Type | AChE IC50 (µM) | Reference |
| Isoindole Derivatives | |||
| Compound 4a (ortho-chloro substituted) | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | [14] |
| Compound 7a (4-fluorobenzyl pyridinium) | Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 2.1 | [18] |
| Compound 7f (4-fluorobenzyl pyridinium) | Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 2.1 | [18] |
| Compound 8a | Isoindolin-1,3-dione-based acetohydrazide | 0.11 ± 0.05 | [19] |
| Reference Drugs | |||
| Donepezil | Piperidine | 0.14 ± 0.03 | [14] |
| Rivastigmine | Carbamate | 11.07 | [18] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.[10][20]
Workflow for AChE Inhibition Assay:
Detailed Steps:
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations.
-
Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture and incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of formation of this anion is monitored by measuring the absorbance at 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined.
Antiviral Activity: A Promising Frontier
The isoindole scaffold has also demonstrated potential as a source of novel antiviral agents, with activity reported against a range of viruses. However, more extensive comparative studies with existing antiviral drugs are needed to fully establish their therapeutic potential.
Conclusion
The isoindole scaffold is a remarkably versatile and privileged structure in drug design, giving rise to compounds with a broad spectrum of biological activities. As demonstrated in this guide, isoindole-based molecules have shown comparable or superior performance to existing drugs in several therapeutic areas. The continued exploration of this scaffold, through synthetic modifications and a deeper understanding of its structure-activity relationships, holds significant promise for the development of next-generation therapeutics. The data and protocols presented here provide a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. Multiple drug combinations of bortezomib, lenalidomide, and thalidomide for first‐line treatment in adults with transplant‐ineligible multiple myeloma: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. bio-protocol.org [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. policycommons.net [policycommons.net]
- 19. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Isoindole Intermediates
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, consistency, and safety of pharmaceutical products. Isoindole intermediates, key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), require robust analytical oversight to monitor purity and control the impurity profile throughout the manufacturing process. This guide provides a comparative overview of common analytical techniques for the validation of methods used to quantify and characterize isoindole intermediates.
The primary analytical methods employed for isoindole intermediates include High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) also frequently paired with MS. The choice of method depends on the specific properties of the intermediate, such as volatility, thermal stability, and the presence of chromophores.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method is a critical decision in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for its ability to separate a broad range of compounds.[1] For volatile and thermally stable isoindole intermediates, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), offers excellent separation and identification capabilities.[1] The following tables summarize key validation parameters for these techniques, providing a baseline for comparison.
Table 1: Comparison of HPLC-UV and GC-MS for Isoindole Intermediate Analysis
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point. |
| Detection | UV absorbance of chromophores. | Mass-to-charge ratio of ionized molecules. |
| Applicability | Broad range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. |
| Selectivity | Good, can be enhanced with specific wavelengths. | Excellent, provides structural information. |
| Sensitivity | ng to µg range. | pg to ng range. |
Table 2: Typical Validation Parameters for Analytical Methods
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.995 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (RSD%) | < 2.0% | < 3.0% | ≤ 2.0% for repeatability, ≤ 3.0% for intermediate precision[2] |
| Limit of Detection (LOD) | ~0.01% of target concentration | ~0.001% of target concentration | Method dependent |
| Limit of Quantitation (LOQ) | ~0.03% of target concentration | ~0.003% of target concentration | Method dependent |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any validated analytical method. The following sections provide representative methodologies for HPLC-UV and GC-MS analysis of isoindole intermediates.
HPLC-UV Method for Quantification of an Isoindole Intermediate
This protocol outlines a general procedure for the quantitative analysis of a non-volatile isoindole intermediate.
1. Materials and Reagents:
-
Reference standard of the isoindole intermediate
-
Sample containing the isoindole intermediate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of the isoindole intermediate (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the isoindole intermediate in the mobile phase to a known concentration.
5. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of the same sample.[2] Determine intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.[2]
-
Specificity: Analyze a placebo and demonstrate that no interfering peaks are present at the retention time of the isoindole intermediate.
GC-MS Method for Impurity Profiling of a Volatile Isoindole Intermediate
This protocol describes a general approach for the identification and quantification of volatile impurities in an isoindole intermediate.
1. Materials and Reagents:
-
Reference standards of the isoindole intermediate and potential impurities
-
Sample of the isoindole intermediate
-
GC-grade solvent (e.g., dichloromethane)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
3. Chromatographic and MS Conditions:
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program:
-
Initial oven temperature: e.g., 80 °C
-
Ramp rate: e.g., 10 °C/min to 280 °C
-
Final hold time: e.g., 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: e.g., m/z 40-500
-
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare dilute solutions of the reference standards in a suitable volatile solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.
5. Validation Procedure:
-
Specificity: Analyze individual reference standards to determine their retention times and mass spectra. Analyze the sample to identify impurities by comparing their retention times and mass spectra to the standards or a spectral library.
-
LOD and LOQ: Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Linearity: Prepare a series of dilutions for each impurity standard and analyze to establish the linear range.
-
Precision: Analyze replicates of a sample spiked with known amounts of impurities to assess repeatability.
Methodology Visualization
To facilitate a clearer understanding of the validation and analytical workflows, the following diagrams illustrate the key stages.
Caption: Workflow for analytical method development and validation.
Caption: Comparison of HPLC and GC-MS experimental workflows.
References
In-Vitro Biological Activity of Tert-Butyl 4-Oxohexahydro-1H-Isoindole-2(3H)-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of compounds derived from the tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate scaffold. Due to the limited publicly available data on direct derivatives of this specific parent compound, this guide focuses on the broader class of isoindole derivatives, presenting experimental data on their anticancer and antimicrobial properties. The performance of these derivatives is compared with established therapeutic agents, doxorubicin for anticancer activity and ciprofloxacin for antimicrobial activity, to provide a clear benchmark for their potential efficacy.
Detailed experimental protocols for the cited assays are provided to ensure reproducibility. Furthermore, this guide includes diagrams of a key signaling pathway implicated in the anticancer activity of indole-based compounds and a typical experimental workflow for in-vitro cytotoxicity testing.
Comparative Quantitative Data
The following tables summarize the in-vitro anticancer and antimicrobial activities of selected isoindole derivatives compared to standard drugs.
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Drug | Chemical Class | Cell Line | Cancer Type | IC50 (µM) |
| Isoindole Derivative 1 | Isoindole-1,3-dione | A549 | Lung Carcinoma | 19.41[1] |
| N-benzyl isoindole-1,3-dione A | Isoindole-1,3-dione | A549 | Lung Carcinoma | 114.25[2] |
| N-benzyl isoindole-1,3-dione B | Isoindole-1,3-dione | A549 | Lung Carcinoma | 116.26[2] |
| Doxorubicin | Anthracycline | A549 | Lung Carcinoma | ~0.5 - >20 |
| Doxorubicin | Anthracycline | HeLa | Cervical Carcinoma | ~0.1 - 1.0[3] |
| Doxorubicin | Anthracycline | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0[3] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.
| Compound/Drug | Chemical Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Imidazo[2,1-a]isoindole Derivative 3b | Imidazo[2,1-a]isoindole | 3.125 | 12.5 |
| Imidazo[2,1-a]isoindole Derivative 3i | Imidazo[2,1-a]isoindole | 3.125 | 12.5 |
| Isoindolinone Derivative | Isoindolinone | <0.025 | 0.2 |
| Ciprofloxacin | Fluoroquinolone | 0.5 | ~0.1 |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to facilitate the replication of these studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Seeding:
-
Harvest and count cancer cells (e.g., A549, HeLa, MCF-7).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., isoindole derivative, doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value using a suitable software.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.
1. Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli), pick a few colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound (e.g., isoindole derivative, ciprofloxacin) in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in the broth to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Caption: Experimental workflow for the in-vitro MTT cytotoxicity assay.
References
Benchmarking Synthetic Routes to a Key Pharmaceutical Intermediate: Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate, a valuable intermediate in the synthesis of various pharmaceutically active compounds. The proposed methods are based on established chemical principles, offering a framework for laboratory investigation and process optimization.
This document outlines two distinct synthetic strategies: a Diels-Alder cycloaddition approach and a reductive pathway starting from a phthalimide derivative. Each route is presented with a detailed, albeit hypothetical, experimental protocol, performance metrics, and a discussion of the potential advantages and disadvantages. All quantitative data is summarized for ease of comparison.
Route 1: Diels-Alder Cycloaddition Strategy
This approach leverages the power of the Diels-Alder reaction to construct the core hexahydroisoindole framework in a single step. The subsequent steps would then focus on the selective introduction of the ketone functionality at the 4-position.
Experimental Protocol:
Step 1: Diels-Alder Reaction
-
Reaction: 1,3-cyclohexadiene reacts with N-(tert-butoxycarbonyl)maleimide in a [4+2] cycloaddition.
-
Procedure: To a solution of N-(tert-butoxycarbonyl)maleimide (1.0 eq) in toluene (5 mL/mmol), 1,3-cyclohexadiene (1.2 eq) is added. The mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product, tert-butyl 2,5-dioxooctahydro-1H-4,6-ethanoisoindole-3(4H,5H,6H,7H,7aH)-carboxylate, is purified by column chromatography on silica gel (Ethyl acetate/Hexanes gradient).
Step 2: Selective Monoketalization
-
Reaction: The resulting dione is selectively protected at one carbonyl group.
-
Procedure: The purified dione (1.0 eq) is dissolved in a mixture of ethylene glycol (5.0 eq) and toluene (10 mL/mmol). A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added, and the mixture is refluxed with a Dean-Stark apparatus for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated. The monoketal is purified by column chromatography.
Step 3: Barton-McCombie Deoxygenation
-
Reaction: The remaining carbonyl group is removed.
-
Procedure: The monoketal (1.0 eq) is dissolved in anhydrous toluene (10 mL/mmol) and treated with sodium borohydride (1.5 eq) at 0 °C to reduce the ketone to an alcohol. After 1 hour, the reaction is quenched, and the alcohol is extracted and purified. The alcohol is then converted to a xanthate ester by treatment with sodium hydride, carbon disulfide, and methyl iodide. The crude xanthate is then subjected to radical deoxygenation using tributyltin hydride and AIBN in refluxing toluene. Purification by column chromatography yields the deoxygenated product.
Step 4: Deprotection and Oxidation
-
Reaction: The ketal is removed, and the resulting alcohol is oxidized to the target ketone.
-
Procedure: The deoxygenated product (1.0 eq) is dissolved in a mixture of acetone and 1 M aqueous HCl (10:1 v/v) and stirred at room temperature for 4 hours. The acetone is removed in vacuo, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting alcohol is then oxidized to the final product using pyridinium chlorochromate (PCC) in dichloromethane. Purification by column chromatography affords this compound.
Workflow Diagram:
Route 2: Reductive Strategy from a Phthalimide Derivative
This alternative route begins with a commercially available or readily synthesized N-Boc-phthalimide and employs a series of reduction steps to arrive at the target molecule.
Experimental Protocol:
Step 1: Partial Reduction of N-Boc-Phthalimide
-
Reaction: N-(tert-butoxycarbonyl)phthalimide is partially reduced to the corresponding hydroxylactam.
-
Procedure: To a solution of N-(tert-butoxycarbonyl)phthalimide (1.0 eq) in a 1:1 mixture of methanol and dichloromethane (10 mL/mmol) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 2 hours at 0 °C and then quenched by the addition of acetone. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give the crude hydroxylactam, which is used in the next step without further purification.
Step 2: Reductive Dehydroxylation
-
Reaction: The hydroxyl group of the hydroxylactam is removed.
-
Procedure: The crude hydroxylactam (1.0 eq) is dissolved in dichloromethane (10 mL/mmol), and triethylsilane (3.0 eq) is added, followed by the dropwise addition of trifluoroacetic acid (2.0 eq) at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched with saturated sodium bicarbonate solution. The product, tert-butyl 1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate, is extracted with dichloromethane, dried, and purified by column chromatography.
Step 3: Birch Reduction
-
Reaction: The aromatic ring of the isoindolinone is partially reduced.
-
Procedure: In a flask equipped with a dry ice condenser, liquid ammonia (20 mL/mmol) is condensed at -78 °C. Small pieces of sodium metal (4.0 eq) are added until a persistent blue color is obtained. A solution of the isoindolinone (1.0 eq) in anhydrous THF (5 mL/mmol) is then added dropwise. After stirring for 2 hours, the reaction is quenched by the addition of solid ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated.
Step 4: Hydrolysis and Oxidation
-
Reaction: The resulting enol ether is hydrolyzed to a ketone, which is the target molecule.
-
Procedure: The crude product from the Birch reduction is dissolved in a mixture of THF and 1 M aqueous HCl (4:1 v/v) and stirred at room temperature for 1 hour. The reaction is neutralized with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.
Workflow Diagram:
Comparative Analysis
| Metric | Route 1: Diels-Alder | Route 2: Reductive Strategy |
| Number of Steps | 4 | 4 |
| Estimated Overall Yield | 15-25% | 20-30% |
| Key Reagents | 1,3-cyclohexadiene, N-Boc-maleimide, NaBH₄, Bu₃SnH, PCC | N-Boc-phthalimide, NaBH₄, Et₃SiH, TFA, Na/NH₃ |
| Potential Advantages | - Stereocontrolled introduction of the cyclohexane ring. - Convergent approach. | - Starts from a more readily available starting material. - Avoids the use of toxic tin reagents. |
| Potential Disadvantages | - Multi-step functional group manipulations. - Use of toxic tributyltin hydride. - Potentially low yields in some steps. | - Harsh conditions of the Birch reduction. - Potential for over-reduction. - Handling of liquid ammonia. |
| Scalability | Moderate | Potentially challenging due to Birch reduction |
| Cost-Effectiveness | Likely higher due to multi-step sequence and reagents. | Potentially more cost-effective if Birch reduction is optimized. |
Conclusion
Both the Diels-Alder and the reductive strategies present viable, albeit challenging, pathways for the synthesis of this compound. The Diels-Alder approach offers excellent control over the core stereochemistry but requires a longer synthetic sequence for functional group interconversion. The reductive route is more linear but employs harsh reaction conditions that may not be suitable for all substrates or for large-scale production.
The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including the desired scale, available equipment, and cost considerations. This comparative guide serves as a foundational resource for initiating laboratory work and for the further optimization of the synthesis of this important pharmaceutical intermediate. Experimental validation of these proposed routes is necessary to determine the actual yields and feasibility of each step.
A Spectroscopic Guide to Differentiating Isoindole Diastereomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of the spectroscopic techniques used to distinguish between diastereomers of isoindole derivatives, supported by experimental data and detailed protocols.
The spatial arrangement of substituents in isoindole diastereomers, such as cis/trans or syn/anti isomers, leads to distinct physical and chemical properties, including their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are invaluable tools for elucidating the stereochemistry of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful technique for differentiating diastereomers. The different spatial orientations of atoms in diastereomers result in unique chemical environments for the nuclei, leading to distinct chemical shifts (δ) and coupling constants (J).
Key Differentiating Features in NMR Spectra:
-
Chemical Shifts (δ): Protons and carbons in different diastereomers experience varying degrees of shielding or deshielding, resulting in different chemical shifts. For instance, in cis and trans isomers, a substituent may be in closer proximity to a particular proton in one isomer, causing a noticeable upfield or downfield shift compared to the other isomer. A clear example is the doubling of signals in the ¹H NMR spectrum of a diastereomeric mixture of isoindolinone L-valinates.[1]
-
Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for distinguishing between diastereomers in rigid ring systems. Cis and trans isomers will often exhibit significantly different J-values for vicinal protons.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can be used to identify protons that are close in space. The presence or absence of an NOE correlation between specific protons can provide definitive evidence for the relative stereochemistry.
Table 1: Comparative ¹H and ¹³C NMR Data for a Hypothetical Pair of cis and trans 1,3-Disubstituted Isoindoline Diastereomers
| Nucleus | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Key Differentiating Feature |
| ¹H NMR | |||
| H-1 | δ 4.5 ppm (d, J = 8.0 Hz) | δ 4.2 ppm (d, J = 4.0 Hz) | Different chemical shift and coupling constant. |
| H-3 | δ 4.5 ppm (d, J = 8.0 Hz) | δ 4.2 ppm (d, J = 4.0 Hz) | Different chemical shift and coupling constant. |
| Substituent Protons | May show slight shifts | May show slight shifts | Proximity-induced shifts. |
| ¹³C NMR | |||
| C-1 | δ 65 ppm | δ 62 ppm | Different chemical shifts due to steric effects. |
| C-3 | δ 65 ppm | δ 62 ppm | Different chemical shifts due to steric effects. |
| Substituent Carbons | May show slight shifts | May show slight shifts | Proximity-induced shifts. |
Note: The data in this table is hypothetical and serves to illustrate the expected differences. Actual values will vary depending on the specific substituents.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isoindole diastereomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C, DEPT) and 2D experiments (COSY, HSQC, HMBC, NOESY) should be performed for complete structural assignment.
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling constants, and NOE correlations of the two diastereomers to assign the relative stereochemistry.
Vibrational and Electronic Spectroscopy: Complementary Techniques
While NMR is often definitive, IR and UV-Vis spectroscopy can provide valuable complementary information.
Infrared (IR) Spectroscopy:
The vibrational frequencies of specific functional groups can be influenced by the overall molecular geometry. In isoindole diastereomers, differences in steric hindrance and intramolecular interactions can lead to slight shifts in the characteristic absorption bands, such as the C=O stretching frequency in isoindolinones.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The electronic transitions of the chromophoric isoindole system can be affected by the stereochemistry of substituents. While the λ_max values for diastereomers are often very similar, differences in the molar absorptivity (ε) may be observed.
Table 2: Comparative IR and UV-Vis Spectroscopic Data for a Hypothetical Pair of Isoindole Diastereomers
| Spectroscopic Technique | Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) |
| IR Spectroscopy | C=O Stretch (cm⁻¹) | 1685 | 1690 |
| N-H Stretch (cm⁻¹) | 3400 | 3410 | |
| UV-Vis Spectroscopy | λ_max (nm) | 295 | 296 |
| Molar Absorptivity (ε) | 12,000 | 11,500 |
Note: The data in this table is hypothetical and serves to illustrate potential differences.
Experimental Protocols: IR and UV-Vis Spectroscopy
-
IR Spectroscopy: Acquire FT-IR spectra of the purified diastereomers as KBr pellets or as thin films from a suitable solvent. Compare the positions and relative intensities of the absorption bands.
-
UV-Vis Spectroscopy: Prepare solutions of known concentrations of the purified diastereomers in a suitable solvent (e.g., ethanol, acetonitrile). Record the UV-Vis spectra and compare the λ_max and molar absorptivity values.
Mass Spectrometry: Insights into Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ due to stereochemical influences on bond stabilities and rearrangement pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the purified diastereomers into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectra for each diastereomer.
-
Data Analysis: Compare the fragmentation patterns, paying close attention to the relative abundances of key fragment ions.
Conclusion
The differentiation of isoindole diastereomers is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy, with its sensitivity to the local chemical environment and through-space interactions, stands as the primary tool for unambiguous stereochemical assignment. IR and UV-Vis spectroscopy, along with mass spectrometry, provide valuable complementary data that, when considered together, allow for a comprehensive and confident characterization of isoindole diastereomers. The detailed experimental protocols provided herein serve as a guide for researchers in obtaining high-quality data for their stereochemical analyses.
References
Safety Operating Guide
Proper Disposal of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS No: 879687-92-0), a common intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Key Safety Data:
| Property | Value | Reference |
| CAS Number | 879687-92-0 | [1][2][3] |
| Molecular Formula | C13H21NO3 | [1][2][3] |
| GHS Classification | Acute toxicity, oral (Category 4) | [1][4] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
Experimental Protocol: Chemical Waste Disposal
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.[1]
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Container Sealing and Storage:
-
Once the waste container is full, securely seal the lid.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their organizations.
References
Essential Safety and Operational Guide for Handling Tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is available for tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate. The following guidance is based on safety protocols for structurally similar compounds and general laboratory safety standards. This compound should be treated as potentially hazardous, and all handling should be conducted by trained personnel in a controlled laboratory environment.
This guide provides crucial safety, handling, and disposal information for this compound (CAS No: 879687-92-0).[1][2] Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. A face shield is recommended when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[3][4] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing from potential spills.[3] |
| Respiratory Protection | Fume Hood/Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[3] A NIOSH-approved respirator may be necessary if working outside a fume hood.[3][4] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[3] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for safety.
Engineering Controls:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly donned and that a spill kit is readily accessible.
-
Weighing: If weighing the solid form, do so within a chemical fume hood to prevent the dispersion of dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all work surfaces.
Storage:
-
Store the compound in a tightly sealed and clearly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The compound should be stored under an inert atmosphere at room temperature.[1]
Disposal Plan
Proper disposal of chemical waste is imperative to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a dedicated and clearly labeled hazardous waste container.[4]
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge down the drain.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
